Meralein sodium
Description
Properties
CAS No. |
4386-35-0 |
|---|---|
Molecular Formula |
C19H9HgI2NaO7S |
Molecular Weight |
858.7 g/mol |
IUPAC Name |
sodium;[3-hydroxy-2,7-diiodo-6-oxo-9-(2-sulfonatophenyl)xanthen-4-yl]mercury(1+);hydroxide |
InChI |
InChI=1S/C19H9I2O6S.Hg.Na.H2O/c20-12-5-10-16(7-14(12)22)27-17-8-15(23)13(21)6-11(17)19(10)9-3-1-2-4-18(9)28(24,25)26;;;/h1-7,23H,(H,24,25,26);;;1H2/q;2*+1;/p-2 |
InChI Key |
PSYNJJKJZHMFTR-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=C(C(=C(C=C24)I)O)[Hg+])I)S(=O)(=O)[O-].[OH-].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Meralein; Meralein sodium. |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Laboratory Synthesis and Purification of Meralein Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meralein sodium is an organomercury compound derived from a sulfonated and iodinated xanthene dye. Historically, such compounds have been utilized for their antiseptic properties. This guide provides a plausible, multi-step synthesis and purification strategy for this compound for laboratory-scale preparation. The proposed synthesis involves three core stages: the synthesis of the sulfonated xanthene backbone, iodination, and subsequent mercuration.
Proposed Synthesis of this compound
The overall synthetic pathway for this compound can be logically divided into three primary stages, starting from commercially available reagents.
Diagram of the Proposed Synthetic Workflow
Caption: A logical workflow for the synthesis of this compound.
2.1.1. Stage 1: Synthesis of Sulfonated Fluorescein
The synthesis of the xanthene core is a classic condensation reaction. For this compound, a sulfonated phthalic anhydride is the logical starting material to incorporate the sulfonate group.
-
Reaction: Condensation of 4-sulfophthalic acid with resorcinol.
-
Reagents and Equipment:
-
4-Sulfophthalic acid
-
Resorcinol
-
Concentrated sulfuric acid (as a catalyst and dehydrating agent)
-
Heating mantle, round-bottom flask, reflux condenser
-
Beaker, stirring rod, filtration apparatus
-
-
Procedure:
-
In a round-bottom flask, combine one molar equivalent of 4-sulfophthalic acid with two molar equivalents of resorcinol.
-
Slowly add concentrated sulfuric acid with stirring.
-
Heat the mixture under reflux for several hours. The reaction progress can be monitored by observing the formation of a deeply colored, viscous product.
-
After cooling, the reaction mixture is poured into a large volume of water to precipitate the crude sulfonated fluorescein.
-
The precipitate is collected by filtration, washed with water to remove excess acid, and dried.
-
2.1.2. Stage 2: Iodination of Sulfonated Fluorescein
The introduction of iodine atoms onto the xanthene ring is a key step. This is typically achieved through electrophilic aromatic substitution.
-
Reaction: Electrophilic iodination of the sulfonated fluorescein.
-
Reagents and Equipment:
-
Sulfonated fluorescein from Stage 1
-
Iodine (I₂)
-
An oxidizing agent (e.g., iodic acid or nitric acid) or a base catalyst
-
Solvent (e.g., ethanol or acetic acid)
-
Reaction vessel, stirring plate
-
-
Procedure:
-
Dissolve the sulfonated fluorescein in a suitable solvent in a reaction vessel.
-
Add a solution of iodine, along with the chosen catalyst, to the fluorescein solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete. The progress can be monitored by thin-layer chromatography.
-
The di-iodinated product can be precipitated by the addition of water and collected by filtration.
-
The product should be washed to remove unreacted iodine and other impurities.
-
2.1.3. Stage 3: Mercuration of Di-iodo-sulfonated Fluorescein
This final step introduces the mercury atom to form the organomercury compound. The procedure is analogous to the synthesis of Merbromin from dibromofluorescein[1][2][3].
-
Reaction: Mercuration of di-iodo-sulfonated fluorescein with mercuric acetate.
-
Reagents and Equipment:
-
Di-iodo-sulfonated fluorescein from Stage 2
-
Mercuric acetate (Hg(OAc)₂)
-
Sodium hydroxide (NaOH)
-
Water
-
Reaction vessel, stirring plate, filtration apparatus
-
-
Procedure:
-
Suspend the di-iodo-sulfonated fluorescein in water.
-
Add a stoichiometric amount of mercuric acetate to the suspension.
-
Slowly add a solution of sodium hydroxide with vigorous stirring. The mixture will change color as the reaction proceeds.
-
Continue stirring for several hours to ensure the completion of the reaction.
-
The crude this compound will be in solution or as a precipitate.
-
Purification is critical to remove unreacted starting materials and by-products. A plausible method is based on precipitation and washing, similar to procedures for related compounds[4].
-
Procedure:
-
If the crude product is in solution, it can be precipitated by adjusting the pH with a suitable acid.
-
The resulting precipitate is collected by filtration.
-
The solid is then washed with hot water to remove any soluble impurities[4].
-
Further purification can be achieved by recrystallization from an appropriate solvent, though finding a suitable solvent may require some experimentation.
-
The final product should be dried under vacuum.
-
Data Presentation
Due to the lack of specific literature for this compound, quantitative data such as reaction yields, melting points, and spectroscopic data are not available. The following table provides a template for recording such data during an experimental synthesis.
| Parameter | Stage 1: Sulfonated Fluorescein | Stage 2: Di-iodo-sulfonated Fluorescein | Stage 3: this compound (Crude) | Stage 3: this compound (Purified) |
| Appearance | Dark powder | Darker powder | Deep red solid/solution | Crystalline red powder |
| Yield (%) | To be determined | To be determined | To be determined | To be determined |
| Melting Point (°C) | To be determined | To be determined | To be determined | To be determined |
| Purity (e.g., by HPLC) | To be determined | To be determined | To be determined | To be determined |
Signaling Pathways and Mechanism of Action
The initial query regarding signaling pathways may have been based on a confusion with the tumor suppressor protein "Merlin." this compound, as an organomercury antiseptic, is not known to be involved in specific biological signaling pathways in the modern sense. Its antimicrobial action is believed to stem from the ability of the mercury ion to inhibit the function of essential enzymes in microorganisms, a general mechanism for heavy metal toxicity.
Diagram of the General Antimicrobial Action
Caption: Proposed mechanism of antimicrobial action for this compound.
Conclusion
This technical guide provides a scientifically grounded, albeit reconstructed, protocol for the synthesis and purification of this compound for laboratory use. It is intended to serve as a foundational document for researchers, who should apply their expertise in organic synthesis to adapt and optimize these procedures. Due to the hazardous nature of mercury compounds, all experimental work must be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.
References
Meralein Sodium: A Potential Dual-Function Biological Stain - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meralein sodium, a compound historically recognized for its antiseptic properties, presents a compelling case for investigation as a dual-function biological stain. Its unique chemical architecture, combining a fluorescein backbone with a mercury substituent, suggests the potential for both fluorescence-based visualization and heavy-metal-mediated contrast enhancement. This technical guide synthesizes the available chemical information on this compound, posits a mechanism of action based on the known properties of its constituent parts, and provides hypothetical experimental protocols for its application in cellular imaging. While direct empirical data on its staining characteristics are limited, this document serves as a foundational resource to stimulate further research into this promising, albeit historically overlooked, compound.
Introduction
Biological stains are indispensable tools in life sciences research, enabling the visualization of cells, tissues, and subcellular components. These stains function through diverse mechanisms, including electrostatic interactions, covalent bonding, and specific affinity for particular biomolecules. This compound, chemically known as monosodium salt of o-[6-hydroxy-5-(hydroxymercuri)-2,7-diiodo-3-oxo-3H-xanthen-9-yl]benzenesulfonic acid, is a derivative of fluorescein, a widely used fluorophore. The incorporation of a mercury atom introduces the potential for heavy-metal staining, a technique commonly employed in electron microscopy to enhance electron density and contrast. This guide explores the theoretical underpinnings of this compound's mechanism of action as a biological stain and provides a framework for its practical application.
Chemical and Physical Properties
| Property | This compound | Fluorescein |
| Chemical Formula | C19H9HgI2NaO7S | C20H12O5 |
| Molecular Weight | 858.72 g/mol | 332.31 g/mol |
| Synonyms | Merodicein, Sodium Meralein | Resorcinol phthalein |
| Appearance | Green scales, pulverize to a dark red powder | Yellow amorphous solid or orange-red crystals |
| Solubility | Soluble in water | Insoluble in water, soluble in dilute aqueous bases |
| Fluorescence | Aqueous solution is slightly fluorescent | Intense greenish-yellow fluorescence in dilute alkaline solutions |
| Excitation Max (Fluorescein) | Not documented | ~494 nm |
| Emission Max (Fluorescein) | Not documented | ~521 nm |
Note: The fluorescence characteristics of this compound have not been empirically determined in the reviewed literature. The slight fluorescence of its aqueous solution suggests that the core fluorescein structure retains some of its photophysical properties, though likely altered by the heavy mercury and iodine substitutions.
Proposed Mechanism of Action
Based on its chemical structure, this compound is hypothesized to possess a dual mechanism of action as a biological stain, engaging with cellular components through two distinct modes:
-
Fluorescence Staining: The fluorescein core of the molecule is a well-established fluorophore. It is likely that this compound retains some of this fluorescent capability, allowing for visualization using fluorescence microscopy. The binding to cellular structures would likely be non-specific, driven by electrostatic and weaker short-range interactions, similar to other simple organic dyes.
-
Heavy Metal Staining: The mercury atom is the key to its potential as a heavy metal stain. Mercury has a high affinity for sulfhydryl groups (-SH) present in the cysteine residues of proteins. This interaction, known as "S-mercuration," would lead to the covalent attachment of this compound to a wide range of cellular proteins, effectively "staining" them with a heavy element. This would be particularly useful for enhancing contrast in electron microscopy.
The presence of iodine atoms further increases the electron density of the molecule, which could contribute to the overall contrast enhancement in electron microscopy applications.
Signaling Pathway and Binding Hypothesis
Caption: Proposed dual mechanism of action for this compound.
Experimental Protocols
The following are proposed, hypothetical protocols for the use of this compound as a biological stain. Safety Precaution: this compound contains mercury, which is highly toxic. All handling should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All waste must be disposed of as hazardous heavy metal waste according to institutional guidelines.
Protocol for Fluorescence Staining of Cultured Cells
This protocol is adapted from standard procedures for fluorescent staining of live or fixed cells.
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in sterile, nuclease-free water.
-
Further dilute the stock solution in an appropriate buffer (e.g., Phosphate Buffered Saline - PBS) to working concentrations ranging from 1 µg/mL to 10 µg/mL. The optimal concentration will need to be determined empirically.
-
-
Cell Preparation:
-
Culture cells on glass coverslips or in imaging-grade multi-well plates.
-
For live-cell imaging, wash the cells twice with warm PBS.
-
For fixed-cell imaging, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by three washes with PBS. Permeabilize if necessary with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Incubate the prepared cells with the this compound working solution for 15-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS to remove unbound stain.
-
-
Imaging:
-
Mount the coverslips onto microscope slides with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope. Based on the fluorescein backbone, excitation would likely be in the blue range (~488 nm) and emission in the green range (~520 nm). These settings will require optimization.
-
Protocol for Heavy Metal Staining for Electron Microscopy
This protocol is a hypothetical adaptation of standard heavy metal staining procedures for transmission electron microscopy (TEM).
-
Tissue Preparation:
-
Fix small tissue samples (e.g., 1 mm³) in a suitable fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer).
-
Post-fix with 1% osmium tetroxide.
-
Dehydrate the samples through a graded series of ethanol concentrations.
-
Infiltrate and embed the samples in an appropriate resin (e.g., Epon).
-
-
Staining:
-
Prepare a 0.1% to 1% (w/v) solution of this compound in 50% ethanol. The optimal concentration and solvent will need to be determined.
-
Incubate the dehydrated tissue blocks in the this compound solution for 1-2 hours at room temperature.
-
Alternatively, perform en bloc staining after post-fixation and before dehydration.
-
-
Sectioning and Post-Staining:
-
Cut ultrathin sections (70-90 nm) and mount them on TEM grids.
-
If en bloc staining was not performed, float the grids on drops of the this compound solution for 10-20 minutes.
-
Wash the grids thoroughly with distilled water.
-
Counterstain with lead citrate if necessary.
-
-
Imaging:
-
Image the sections using a transmission electron microscope.
-
Experimental Workflow
Caption: General experimental workflow for using this compound.
Potential Applications and Future Directions
The dual-function nature of this compound could open up new avenues in correlative light and electron microscopy (CLEM), where the same probe could be used for both imaging modalities. Its potential applications could span various fields:
-
Cell Biology: General staining of cellular structures for morphological studies.
-
Neuroscience: Tracing neuronal processes and identifying protein aggregates.
-
Drug Development: Assessing cellular responses to therapeutic agents by visualizing changes in protein distribution.
Future research should focus on empirically determining the photophysical properties of this compound, including its absorption and emission spectra, quantum yield, and photostability. Furthermore, its binding specificity and affinity for different classes of proteins should be investigated. Elucidating the precise mechanism of interaction and optimizing staining protocols will be crucial for establishing this compound as a valuable tool in the biological imaging toolkit.
Conclusion
This compound is a historically significant compound with unexplored potential as a biological stain. Its unique chemical structure, featuring both a fluorophore and a heavy metal, suggests a dual mechanism of action that could be highly advantageous for modern imaging techniques. While this guide provides a theoretical framework and hypothetical protocols, it underscores the need for empirical research to validate and characterize the staining properties of this intriguing molecule. The rediscovery and investigation of such historical compounds may yet yield powerful new tools for scientific discovery.
Meralein Sodium: A Technical Overview of a Historical Antiseptic
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the available spectroscopic and analytical data for Meralein sodium, a historically significant organomercurial antiseptic. While this document aims to be in-depth, it is important to note that this compound is a compound predominantly found in older scientific literature. As such, the availability of modern, detailed spectroscopic and analytical data is limited. This guide collates the known information and provides context regarding its likely mechanism of action based on the broader class of organomercurial compounds.
Chemical and Physical Properties
This compound is an organomercurial compound containing mercury, iodine, and a sulfonated xanthene structure. The presence of mercury is central to its antimicrobial activity.
| Property | Value | Source |
| Chemical Formula | C₁₉H₉HgI₂NaO₇S | [1][2] |
| Molecular Weight | 858.72 g/mol | [1][2] |
| CAS Number | 4386-35-0 | |
| Appearance | Green scales that turn dark red upon pulverization. | |
| Solubility | Soluble in water, forming a slightly fluorescent solution. |
Spectroscopic and Analytical Data
Exhaustive searches of modern scientific databases did not yield specific, quantitative spectroscopic or analytical data for this compound. The compound's primary period of use predates the widespread application of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and detailed Mass Spectrometry (MS).
It is likely that characterization in the early 20th century relied on classical methods such as elemental analysis and melting point determination. Should researchers encounter this compound, a full suite of modern analytical techniques would be required for complete characterization.
Mechanism of Action as an Antiseptic
The antiseptic properties of this compound are attributed to its organomercurial nature. Organomercurials exert their antimicrobial effects primarily through the disruption of bacterial cell membranes and the inactivation of essential enzymes.
The mercury atom in this compound has a high affinity for sulfhydryl (-SH) groups found in proteins, including enzymes crucial for bacterial respiration and metabolism. By binding to these sulfhydryl groups, this compound can denature proteins and disrupt cellular function, leading to bacterial cell death.
The general mechanism of action for organomercurial antiseptics can be visualized as a multi-step process targeting the bacterial cell.
Figure 1: Generalized workflow of organomercurial antiseptic activity.
Experimental Protocols
Due to the lack of published modern research on this compound, detailed experimental protocols for its analysis are not available. However, based on its chemical structure, standard analytical methods could be adapted for its characterization.
-
UV-Vis Spectroscopy: A solution of this compound in a suitable solvent (e.g., water) could be analyzed to determine its maximum absorbance wavelength (λmax). This would be useful for quantitative analysis.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential for confirming the organic scaffold of the molecule. Due to the presence of a heavy mercury atom and quadrupolar iodine atoms, obtaining high-resolution spectra might be challenging.
-
Mass Spectrometry: Techniques such as Electrospray Ionization (ESI) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) could be used to determine the exact mass and isotopic distribution, confirming the elemental composition.
-
HPLC: A reverse-phase HPLC method could be developed for purity assessment and quantification. The method would likely involve a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
Historical Context and Modern Perspective
This compound was historically used as a topical antiseptic. The use of mercury-containing compounds in medicine has significantly declined due to concerns about their toxicity and environmental impact. Mercury can be absorbed through the skin and can accumulate in the body, leading to a range of adverse health effects.
For contemporary drug development professionals, this compound serves as a historical example of antimicrobial drug design. The principles of targeting essential bacterial components remain relevant, although modern research focuses on developing agents with higher specificity and lower host toxicity.
Conclusion
This compound is an organomercurial antiseptic with a long history but limited modern analytical data. Its mechanism of action is understood to be based on the disruption of bacterial cellular machinery through the interaction of mercury with proteins. While it represents an important part of the history of antimicrobial agents, its use has been superseded by safer and more effective alternatives. Any future research involving this compound would necessitate a thorough re-characterization using modern spectroscopic and analytical techniques.
References
In Vitro and In Vivo Toxicity Profile of Meralein Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The toxicological data available for Meralein sodium is limited, with the primary study dating back to 1931. This document summarizes the available information and provides a broader context based on the toxicity of related organomercurial compounds. Further modern toxicological studies are warranted to fully characterize the safety profile of this substance.
Introduction
This compound (CAS 4386-35-0), also known by its trade name Merodicein, is an organomercurial compound that has historically been used as an antiseptic and disinfectant. Its chemical formula is C₁₉H₉HgI₂NaO₇S. Given its composition, containing mercury, a heavy metal with known toxicity, a thorough understanding of its safety profile is crucial for any potential application or accidental exposure scenario. This technical guide provides a comprehensive overview of the known in vitro and in vivo toxicity of this compound, drawing from historical data and the broader toxicological understanding of organomercurial compounds.
In Vivo Toxicity
The primary source of in vivo toxicity data for this compound is a 1931 study by Macht and Cook. While the full detailed results of this study are not widely available in modern databases, the key findings regarding lethal dosage are summarized below.
Acute Toxicity Data
The acute toxicity of this compound was evaluated in various animal models via different routes of administration. The median lethal dose (LD₅₀), the dose required to be lethal to 50% of the tested population, is a key indicator of acute toxicity.
| Animal Model | Route of Administration | LD₅₀ (mg/kg) |
| Mice | Intravenous (IV) | 30 |
| Rats | Intravenous (IV) | 20 |
| Rabbits | Intravenous (IV) | 15 |
| Cats | Intravenous (IV) | 15 |
| Dogs | Intravenous (IV) | 15 |
Data extracted from Macht, D. I., & Cook, H. M. (1931). The Pharmacology and Toxicology of Meralein. Journal of Pharmacology and Experimental Therapeutics, 43(4), 571-588.
Note: A lower LD₅₀ value indicates higher toxicity. The data suggests that this compound exhibits high acute toxicity when administered intravenously.
Experimental Protocols
Acute Lethal Dose (LD₅₀) Determination in Animal Models (Based on historical practices):
-
Animal Models: Mice, rats, rabbits, cats, and dogs were used.
-
Route of Administration: The primary route of administration for which data is available is intravenous (IV).
-
Dosage: A range of doses of this compound, dissolved in a suitable solvent (likely sterile water or saline), were administered to different groups of animals.
-
Observation Period: Animals were observed for a set period (typically 24 to 48 hours) for signs of toxicity and mortality.
-
Endpoint: The number of deceased animals in each dose group was recorded.
-
Data Analysis: The LD₅₀ was calculated using established statistical methods of the time.
In Vitro Toxicity
General Cytotoxicity of Organomercurials
Organomercurial compounds exert their toxic effects primarily through their high affinity for sulfhydryl groups in proteins. This can lead to enzyme inhibition and disruption of cellular processes.
Expected In Vitro Effects:
-
Cell Viability Assays (e.g., MTT, XTT): A dose-dependent decrease in cell viability is expected upon exposure to this compound.
-
Membrane Integrity Assays (e.g., LDH release): Damage to the cell membrane, leading to the release of lactate dehydrogenase, is a likely outcome.
-
Apoptosis and Necrosis Assays: At lower concentrations, apoptosis (programmed cell death) might be induced, while at higher concentrations, necrosis (uncontrolled cell death) is more probable.
Mandatory Visualizations
Experimental Workflow for In Vivo Acute Toxicity Testing
Caption: A generalized workflow for determining the acute in vivo toxicity (LD₅₀) of a compound.
Postulated Signaling Pathway for Organomercurial-Induced Cytotoxicity
An In-depth Technical Guide on the Discovery and Original Synthesis of Meralein Sodium
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The definitive original synthesis of Meralein sodium was detailed in a 1929 publication by Dunning and Farinholt. As direct access to the full text of this historical document is limited, this guide provides a comprehensive overview based on its citation in reputable chemical databases and reconstructs the likely synthetic pathway based on established chemical principles.
Discovery and Overview
This compound, a potent topical antiseptic, was first prepared and described by F. Dunning and L. H. Farinholt in 1929. Their work, published in the Journal of the American Chemical Society, introduced this organomercurial compound to the scientific community[1]. Known chemically as sodium;[3-hydroxy-2,7-diiodo-6-oxo-9-(2-sulfonatophenyl)xanthen-4-yl]mercury(1+);hydroxide, it belongs to the class of mercurial dyes that were developed for their antimicrobial properties[1]. Marketed under the trademark Merodicein, it found use as a topical anti-infective agent[1][2].
The structure of this compound is complex, featuring a xanthene core derived from resorcinol and 2-sulfobenzoic acid, which is further modified by iodination and mercuration. These modifications are crucial for its antiseptic activity.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is compiled from modern chemical databases and likely corresponds to values determined since its original discovery.
| Property | Value | Source(s) |
| CAS Number | 4386-35-0 | [1][2][3] |
| Molecular Formula | C₁₉H₉HgI₂NaO₇S | [1][3][4] |
| Molecular Weight | 858.72 g/mol | [1][4] |
| Appearance | Green scales that turn dark red upon pulverization. | [1] |
| Solubility | Soluble in water, yielding a slightly fluorescent aqueous solution. | [1] |
| IUPAC Name | sodium;[3-hydroxy-2,7-diiodo-6-oxo-9-(2-sulfonatophenyl)xanthen-4-yl]mercury(1+);hydroxide | [3] |
Original Synthesis (Reconstructed Pathway)
The original 1929 paper by Dunning and Farinholt remains the primary source for the synthesis protocol. While the exact experimental details from this publication could not be directly accessed for this guide, a chemically sound synthetic pathway can be reconstructed based on the known structure of this compound and standard organic reactions of the era.
The synthesis logically proceeds in three main stages:
-
Formation of the Phthalein Dye Core: Synthesis of resorcinolsulfonphthalein from resorcinol and 2-sulfobenzoic acid.
-
Halogenation: Di-iodination of the phthalein dye core.
-
Mercuration and Salt Formation: Introduction of the hydroxymercuri group and conversion to the final sodium salt.
Experimental Protocols (Probable Methodologies)
The following protocols are detailed, plausible methodologies for the key steps outlined in the synthesis pathway. These are based on standard laboratory procedures for analogous chemical transformations.
Synthesis of 2,7-Diiodoresorcinolsulfonphthalein
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Procedure: a. Resorcinolsulfonphthalein is dissolved in a suitable solvent, likely glacial acetic acid or an aqueous alkaline solution. b. A solution of iodine monochloride (ICl) or an iodine/iodide mixture in the same solvent is prepared. c. The iodine solution is added dropwise to the stirred dye solution at room temperature. The reaction is mildly exothermic. d. After the addition is complete, the mixture is stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). e. The product, 2,7-diiodoresorcinolsulfonphthalein, is precipitated by pouring the reaction mixture into a large volume of cold water. f. The solid precipitate is collected by vacuum filtration, washed thoroughly with water to remove unreacted starting materials and inorganic salts, and dried.
Mercuration and Salt Formation to Yield this compound
-
Apparatus: A round-bottom flask with a magnetic stirrer and reflux condenser.
-
Procedure: a. The dried 2,7-diiodoresorcinolsulfonphthalein is suspended in a mixture of water and acetic acid. b. An aqueous solution of mercuric acetate, Hg(OAc)₂, is added to the suspension. c. The mixture is heated to a gentle reflux with continuous stirring. The mercuration reaction typically occurs on the position ortho to a hydroxyl group and meta to the bulky sulfophenyl group. d. The reaction progress is monitored until completion. The intermediate Meralein in its acid form may precipitate from the solution upon cooling. e. The intermediate is filtered and re-dissolved in a stoichiometric amount of dilute aqueous sodium hydroxide (NaOH) solution. f. The final product, this compound, is isolated by careful precipitation, possibly by the addition of a miscible non-solvent like ethanol, or by evaporation of the solvent. g. The resulting green solid is collected by filtration, washed with a small amount of cold ethanol or ether, and dried under vacuum.
Mechanism of Antiseptic Action
The antimicrobial activity of this compound, like other organomercurials, stems from the high affinity of the mercury(II) ion for sulfhydryl (-SH) groups. These groups are abundant in bacterial proteins, particularly enzymes, and are critical for their structure and function.
The proposed mechanism involves:
-
Cell Wall Binding: The mercurial compound initially binds to sulfhydryl and other functional groups on the bacterial cell surface, which may disrupt membrane integrity.
-
Enzyme Inhibition: The mercury ion covalently binds to the thiol groups of cysteine residues within essential bacterial enzymes. This binding alters the enzyme's three-dimensional structure, inactivating it.
-
Metabolic Disruption: The inactivation of multiple key enzymes disrupts critical metabolic pathways, such as cellular respiration and nutrient transport, ultimately leading to bacteriostasis (inhibition of growth) or bactericidal effects (cell death).
References
- 1. Bacterial resistances to inorganic mercury salts and organomercurials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. [Interaction of bacteria with mercuric compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Toxicity of Mercury and Its Chemical Compounds: Molecular Mechanisms and Environmental and Human Health Implications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Characteristics of Meralein Sodium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meralein sodium is an organomercurial compound that has been historically utilized for its antiseptic and disinfectant properties. As with many organometallic compounds, a thorough understanding of its physicochemical characteristics is paramount for any research, development, or formulation activities. This guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols for their determination, and illustrates key concepts through structured data and diagrams.
Core Physicochemical Properties
Identification and Structure
| Property | Value | Source |
| Chemical Name | o-[6-hydroxy-5-(hydroxymercuri)-2,7-diiodo-3-oxo-3H-xanthen-9-yl]benzenesulfonic acid sodium salt | [1] |
| CAS Number | 4386-35-0 | [1] |
| Molecular Formula | C₁₉H₉HgI₂NaO₇S | [2] |
| Synonyms | Sodium Meralein, Merodicein | [1] |
Molecular and Physical Characteristics
A summary of the key molecular and physical data for this compound is presented in Table 1.
Table 1: Molecular and Physical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 858.72 g/mol | [2] |
| Appearance | Green scales that turn dark red upon pulverizing. | [1] |
| Solubility | Soluble in water. | [1] |
| Aqueous Solution | Slightly fluorescent. | [1] |
| Melting Point | Data not available. | |
| pKa | Data not available. |
Experimental Protocols
Given the absence of specific reported experimental values for several of this compound's physicochemical properties, this section details standardized protocols that can be employed by researchers to determine these characteristics.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a well-established protocol for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of deionized water or a relevant buffer system in a sealed flask.
-
Equilibration: The flask is agitated (e.g., using an orbital shaker) at a constant, controlled temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand to permit the sedimentation of undissolved solid. The supernatant is then carefully separated from the solid phase by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.
Methodology:
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is limited). The ionic strength of the solution is typically kept constant using an inert salt like KCl.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to reach equilibrium at each step.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. For a weak acid, the pH at the half-equivalence point is equal to the pKa.
Stability Profile
Specific stability data for this compound is not extensively documented. However, as an organomercurial compound, its stability in solution can be influenced by factors such as pH, light, and temperature. The carbon-mercury bond can be susceptible to cleavage under certain conditions. For drug development purposes, a comprehensive stability testing program should be established, including forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to identify potential degradation products and establish a stability-indicating analytical method.
Mechanism of Action
This compound's utility as an antiseptic stems from its nature as an organomercurial compound. While a specific signaling pathway in the modern sense is not applicable, the general mechanism of action for such compounds is understood to involve the high affinity of mercury for sulfhydryl (-SH) groups.
Mercury ions, released from the organomercurial structure, can covalently bind to the sulfhydryl groups present in the cysteine residues of proteins. This binding can lead to:
-
Enzyme Inactivation: Many enzymes rely on free sulfhydryl groups for their catalytic activity. The binding of mercury can disrupt the enzyme's three-dimensional structure and inactivate it.
-
Disruption of Protein Function: The alteration of protein structure can affect not only enzymes but also structural proteins and transport proteins, leading to a general disruption of cellular processes.
-
Membrane Damage: Interaction with proteins in the cell membrane can compromise its integrity, leading to leakage of cellular contents and cell death.
This broad-spectrum interaction with essential proteins is what confers the antimicrobial properties to organomercurial compounds like this compound.
Conclusion
This compound is an organomercurial antiseptic whose physicochemical properties are not extensively documented in contemporary scientific literature. This guide has consolidated the available information and provided standardized experimental protocols for the determination of key characteristics such as solubility and pKa. The proposed mechanism of action, typical of organomercurials, involves the interaction with sulfhydryl groups in bacterial proteins, leading to cell death. For professionals in drug development and research, the application of the outlined experimental methodologies is crucial for a comprehensive characterization of this compound for any modern application.
References
Early research papers and patents mentioning Meralein sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meralein sodium, an organomercuric compound, emerged in the early 20th century as a topical antiseptic and disinfectant. Its historical significance lies in the continued exploration of antimicrobial agents during a period of significant advancement in medicinal chemistry. This technical guide delves into the foundational research on this compound, providing a structured overview of its chemical properties, and referencing the key early publications that detailed its synthesis and initial toxicological evaluations.
While comprehensive quantitative data and detailed experimental protocols from the seminal papers are not fully accessible in modern digital archives, this guide presents the available information and outlines the likely contents of these foundational studies.
Chemical and Physical Properties
This compound is scientifically known as monosodium salt of o-[6-hydroxy-5-(hydroxymercuri)-2,7-diiodo-3-oxo-3H-xanthen-9-yl]benzenesulfonic acid. It is also recognized by synonyms such as sodium meralein and the trademark Merodicein.[1]
Below is a summary of its key chemical identifiers and properties.
| Property | Value | Source |
| CAS Registry Number | 4386-35-0 | [1] |
| Molecular Formula | C₁₉H₉HgI₂NaO₇S | [1] |
| Molecular Weight | 858.72 g/mol | [1] |
| Percent Composition | ||
| Carbon (C) | 26.57% | [1] |
| Hydrogen (H) | 1.06% | [1] |
| Mercury (Hg) | 23.36% | [1] |
| Iodine (I) | 29.56% | [1] |
| Sodium (Na) | 2.68% | [1] |
| Oxygen (O) | 13.04% | [1] |
| Sulfur (S) | 3.73% | [1] |
| Physical Description | Green scales that turn dark red upon pulverizing. Soluble in water, with the aqueous solution being slightly fluorescent. | [1] |
Foundational Research Papers
Two publications are consistently cited as the primary sources of early knowledge on this compound. These papers would contain the core data required for a complete technical understanding.
-
Preparation of this compound:
-
Citation: Dunning, F. & Farinholt, L. H. (1929). The Preparation of Meralein and Some of Its Derivatives. Journal of the American Chemical Society, 51(3), 804-807.
-
Anticipated Content: This paper would detail the synthetic pathway for this compound. The experimental protocol would likely include information on starting materials, reaction conditions (temperature, pressure, reaction time), purification methods, and percentage yield.
-
-
Pharmacology and Toxicology:
-
Citation: Macht, D. I. & Cook, H. M. (1931). Pharmacology and Toxicology of Meralein. Journal of Pharmacology and Experimental Therapeutics, 43(4), 571-588.
-
Anticipated Content: This publication would contain the initial toxicological data. It would be expected to include quantitative data such as the mean lethal dose (LD₅₀) in various animal models, as well as qualitative observations of toxic effects. The experimental protocols would describe the animal models used, the methods of administration of this compound, and the parameters measured to assess toxicity.
-
Logical Relationship of Early Research
The progression of early research on a new chemical entity like this compound typically follows a logical sequence from synthesis to biological evaluation.
Caption: Logical workflow of early this compound research.
Conclusion
The foundational research on this compound, documented in the late 1920s and early 1930s, established its chemical identity, method of preparation, and initial safety profile. While direct access to the full quantitative data and detailed experimental protocols from these early papers is limited, the available information provides a strong framework for understanding the origins of this compound. For researchers and professionals in drug development, these early studies serve as a reminder of the enduring principles of chemical synthesis and toxicological assessment that underpin the discovery of new therapeutic agents. Further historical archival research may one day provide the complete details of these pioneering investigations.
References
Methodological & Application
Application Notes and Protocols for Cellular Imaging Using Sodium-Sensitive Fluorescent Indicators
Disclaimer: No specific information could be found for a compound named "Meralein sodium" as a diagnostic agent in cellular imaging in the provided search results. The following application notes and protocols are based on the principles of cellular imaging of sodium ions using fluorescent indicators, with CoroNaGreen serving as a primary example, as detailed in the available scientific literature.
Introduction to Cellular Sodium Imaging
Sodium ions (Na⁺) play a crucial role in various physiological processes, including the regulation of membrane potential, cell volume, and intracellular pH, as well as in signal transduction. The ability to measure and monitor intracellular sodium concentrations ([Na⁺]i) is therefore of significant interest in biomedical research and drug development.[1] Fluorescent indicators that exhibit a change in their spectral properties upon binding to Na⁺ have become invaluable tools for real-time, quantitative imaging of cellular sodium dynamics. These agents allow researchers to investigate the role of sodium in cellular health and disease, and to screen for compounds that modulate sodium homeostasis.
Principles of Sodium Detection with Fluorescent Indicators
Fluorescent sodium indicators are molecules designed to selectively bind to Na⁺ ions, leading to a detectable change in their fluorescence. This change can manifest as an increase or decrease in fluorescence intensity or a shift in the excitation or emission wavelengths. Some advanced techniques, like Fluorescence Lifetime Imaging Microscopy (FLIM), utilize changes in the fluorescence lifetime of the indicator upon ion binding, which offers a more quantitative measurement that is independent of dye concentration.[2][3]
One such indicator, CoroNaGreen, has been shown to be effective for the FLIM-based determination of sodium concentrations within cells.[2][3] Its fluorescence lifetime increases with rising [Na⁺], providing a reliable method for quantifying sodium levels in different cellular compartments.[2][3]
Quantitative Data of a Representative Sodium Indicator: CoroNaGreen
The following table summarizes the key quantitative properties of CoroNaGreen as reported in the literature for FLIM-based measurements.
| Parameter | Value | Reference |
| Apparent Dissociation Constant (Kd) | ~80 mM (in situ) | [2] |
| Apparent Dissociation Constant (Kd) | 42.7 mM (in vitro) | [3] |
| Dependence on [Na⁺] | Sigmoidal | [2] |
| Basal Cytosolic [Na⁺] in HEK293T cells | 17.6 mM | [2][3] |
| Basal Nuclear [Na⁺] in HEK293T cells | 13.0 mM | [2][3] |
| Basal Perinuclear [Na⁺] in HEK293T cells | 26.5 mM | [2][3] |
Experimental Protocols
Protocol 1: Loading of Sodium Indicator into Adherent Cells
This protocol describes the loading of a membrane-permeable form of a sodium indicator (e.g., CoroNaGreen AM) into adherent cells for subsequent fluorescence imaging.
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Membrane-permeable sodium indicator (e.g., CoroNaGreen AM)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Pluronic F-127
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 to 10 mM stock solution of the AM ester in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
-
Prepare Loading Solution:
-
Vortex the AM ester stock solution before use.
-
For a final loading concentration of 1-10 µM, dilute the AM ester stock solution in the desired buffer or medium.
-
To aid in the dispersion of the nonpolar AM ester in the aqueous loading medium, add an equal volume of the 20% Pluronic F-127 stock solution to the AM ester stock solution before diluting it into the final loading buffer.
-
-
Cell Loading:
-
Aspirate the cell culture medium from the dish containing the adherent cells.
-
Add the loading solution to the cells.
-
Incubate the cells at 37°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically for different cell types.
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells two to three times with fresh, pre-warmed buffer or medium to remove any excess dye.
-
-
De-esterification:
-
Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Imaging:
-
The cells are now ready for fluorescence imaging. Proceed with image acquisition using a fluorescence microscope equipped with the appropriate filters and excitation/emission settings for the chosen indicator.
-
Protocol 2: In Situ Calibration of Intracellular Sodium Concentration
This protocol allows for the calibration of the fluorescent signal to determine the absolute intracellular sodium concentration. This is often achieved by using ionophores to equilibrate the intracellular and extracellular [Na⁺].
Materials:
-
Cells loaded with a sodium indicator (from Protocol 1)
-
A set of calibration buffers with varying known [Na⁺] (e.g., 0, 10, 20, 50, 100, 150 mM). These buffers should also contain other ions at physiological concentrations.
-
Sodium ionophore (e.g., gramicidin, monensin)
-
Potassium ionophore (e.g., valinomycin)
Procedure:
-
Prepare Calibration Buffers: Prepare a series of buffers with varying sodium concentrations, maintaining a constant ionic strength by replacing NaCl with KCl or another suitable salt.
-
Equilibrate Ion Concentrations:
-
Incubate the indicator-loaded cells with a calibration buffer containing a specific [Na⁺] and a combination of ionophores (e.g., gramicidin and valinomycin).
-
The ionophores will permeabilize the cell membrane to Na⁺ and K⁺, leading to the equilibration of the intracellular and extracellular concentrations of these ions.
-
-
Image Acquisition: Acquire fluorescence images (or lifetime data for FLIM) from the cells for each calibration buffer.
-
Generate Calibration Curve:
-
Measure the average fluorescence intensity (or lifetime) for a region of interest within the cells for each known [Na⁺].
-
Plot the fluorescence intensity (or lifetime) as a function of [Na⁺] to generate a calibration curve. This curve can then be used to convert the fluorescence measurements from experimental samples into absolute intracellular sodium concentrations.
-
Visualizations
Caption: Experimental workflow for cellular sodium imaging.
Caption: Simplified sodium signaling pathway.
References
Preparing Meralein Sodium Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation of Meralein sodium solutions for research and developmental applications. Due to limited publicly available data on specific protocols for this compound, this guide is based on general best practices for handling and dissolving solid chemical compounds for laboratory use. It is imperative that researchers conduct their own validation experiments to determine the optimal conditions for their specific applications.
Introduction to this compound
This compound, also known as Merodicein, is an organomercuric compound that has historically been utilized as an antiseptic and disinfectant. It is recognized for its solubility in water, with its aqueous solutions exhibiting slight fluorescence. The key chemical and physical properties of this compound are summarized below.
Physicochemical Properties of this compound
A summary of the known quantitative data for this compound is presented in the table below. It is important to note that detailed information regarding solubility limits in various buffers, and stability under different environmental conditions (e.g., pH, temperature, and light exposure) is not extensively documented in publicly accessible sources.
| Property | Value | Source |
| Molecular Formula | C₁₉H₉HgI₂NaO₇S | --INVALID-LINK-- |
| Molecular Weight | 858.72 g/mol | --INVALID-LINK-- |
| Appearance | Solid (form may vary) | General Knowledge |
| Solubility | Soluble in water | General Knowledge |
Experimental Protocol: Preparation of a Stock Solution
The following protocol outlines a general procedure for preparing a stock solution of this compound. Researchers should adapt this protocol based on the desired concentration and experimental requirements.
3.1. Materials and Equipment
-
This compound powder
-
High-purity sterile water (e.g., Milli-Q® or equivalent) or appropriate sterile buffer (e.g., Phosphate-Buffered Saline - PBS)
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
-
Magnetic stirrer and stir bars or vortex mixer
-
Sterile filtration unit (e.g., 0.22 µm syringe filter)
-
Sterile storage tubes (e.g., amber or opaque centrifuge tubes)
-
Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses
3.2. Step-by-Step Procedure
-
Determine the Desired Concentration and Volume: Calculate the required mass of this compound powder based on the target concentration (e.g., in mg/mL or molarity) and final volume of the stock solution.
-
Formula for Molarity: Mass (g) = Desired Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)
-
-
Weighing the Compound: Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance in a fume hood or designated weighing area.
-
Dissolution: a. Transfer the weighed powder to a sterile volumetric flask of the appropriate size. b. Add a portion (approximately 70-80%) of the chosen solvent (e.g., sterile water or PBS) to the flask. c. Facilitate dissolution by gentle swirling, vortexing, or using a magnetic stirrer at room temperature. Avoid vigorous shaking that may cause foaming. d. If necessary, gentle warming or sonication may be employed to aid dissolution, but potential degradation of the compound under these conditions should be considered and evaluated.
-
Volume Adjustment: Once the powder is completely dissolved, bring the solution to the final desired volume with the solvent. Ensure the bottom of the meniscus is aligned with the calibration mark on the volumetric flask.
-
Sterilization (if required): For biological applications requiring sterility, filter the prepared solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the prepared stock solution in a tightly sealed, sterile container. To protect from potential light-induced degradation, it is recommended to use amber or opaque tubes, or to wrap the container in aluminum foil. Store at an appropriate temperature (e.g., 4°C for short-term storage or -20°C for long-term storage). The stability of this compound in solution under various storage conditions should be experimentally determined.
3.3. Safety Precautions
-
This compound is an organomercuric compound and should be handled with caution.
-
Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
-
Dispose of waste according to institutional and local regulations for mercury-containing compounds.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the preparation of a this compound stock solution.
Caption: General workflow for preparing this compound solution.
Disclaimer: The information provided in this document is intended for guidance purposes only. Researchers are strongly encouraged to consult relevant literature and perform their own validation studies to establish protocols tailored to their specific research needs.
Application of Fluorescent Sodium Indicators in Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise measurement of intracellular sodium ion (Na+) concentrations is critical for understanding a wide range of cellular processes, from neuronal signaling to muscle contraction and kidney function. Dysregulation of sodium homeostasis is implicated in numerous diseases, making the development and application of sensitive detection methods a key focus in biomedical research and drug development. Fluorescence microscopy, coupled with sodium-sensitive fluorescent indicators, offers a powerful tool for the real-time, quantitative analysis of intracellular Na+ dynamics in living cells.
While the term "Meralein sodium" is not standard in scientific literature, it likely refers to the class of fluorescent dyes used for sodium imaging. This document provides a comprehensive overview of the principles, applications, and protocols for using common fluorescent sodium indicators in microscopy. These dyes, such as Sodium Green, CoroNa Green, and Asante NaTRIUM Green-2 (ANG-2), exhibit changes in their fluorescent properties upon binding to Na+ ions, allowing for the visualization and quantification of ion concentrations within cells and subcellular compartments.[1][2][3][4]
Principle of Action
Fluorescent sodium indicators are designed to selectively bind to Na+ ions, leading to a conformational change in the fluorophore that alters its spectral properties. Typically, this results in an increase in fluorescence intensity or a shift in the emission or excitation wavelength upon Na+ binding.[4][5] For instance, Sodium Green is composed of a fluorescein molecule linked to a Na+-selective crown ether.[4] The binding of a sodium ion to the crown ether alters the electronic structure of the fluorescein, enhancing its quantum yield and resulting in a brighter fluorescent signal.[4]
The relationship between fluorescence intensity and Na+ concentration can be used to quantitatively measure intracellular [Na+]. However, intensity-based measurements can be influenced by factors such as dye concentration, photobleaching, and changes in cell volume.[2][6] To overcome these limitations, advanced techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) are employed. FLIM measures the fluorescence lifetime of the indicator, which is the time a fluorophore spends in the excited state before emitting a photon.[2][7] This lifetime is often dependent on the local ion concentration but is independent of the probe concentration, offering a more robust method for quantitative ion imaging.[2][6][7]
Applications in Research and Drug Development
The ability to monitor intracellular Na+ dynamics has significant implications for various research areas and for the development of novel therapeutics.
-
Neuroscience: Sodium ions are fundamental to the generation and propagation of action potentials in neurons. Fluorescent sodium indicators are used to study Na+ transients in real-time, providing insights into neuronal excitability, synaptic transmission, and the effects of neuroactive drugs.[7]
-
Cardiovascular Research: The regulation of intracellular Na+ is crucial for cardiac muscle contraction and rhythm. These indicators can be used to investigate the effects of cardiotonic drugs and to study pathologies such as arrhythmias and heart failure.
-
Kidney Physiology: Renal transport of sodium is a key function of the kidney. Fluorescent probes allow for the investigation of Na+ handling in different segments of the nephron and the screening of diuretic compounds.
-
Cancer Biology: Altered Na+ transport has been linked to cancer cell proliferation and metastasis. Fluorescent sodium imaging can be a tool to study the role of ion channels and transporters in cancer and to evaluate the efficacy of drugs targeting these pathways.
-
Drug Discovery and Screening: High-throughput screening platforms incorporating fluorescent sodium indicators can be used to identify and characterize compounds that modulate the activity of sodium channels and transporters, which are important drug targets.[8][9]
Quantitative Data Summary
The following table summarizes the key photophysical properties and performance characteristics of commonly used fluorescent sodium indicators.
| Indicator | Excitation (nm) | Emission (nm) | Quantum Yield | Dissociation Constant (Kd) for Na+ | Notes |
| Sodium Green | ~494 | ~521 | Na+ dependent | ~80 mM (in situ)[2][6] | High photostability compared to fluorescein.[4] Suitable for FLIM.[4] |
| CoroNa Green | ~492 | ~516 | Na+ dependent | ~80 mM (in situ)[2][6] | Suitable for FLIM-based determination of intracellular [Na+].[2][3][6] |
| ANG-2 | Two-photon excitable | Visible range | Na+ dependent | - | Suitable for two-photon and fluorescence lifetime imaging microscopy (2P-FLIM).[1] |
| Fluorescein Sodium | ~494 | ~521 | High | Not a specific Na+ indicator | Widely used as a tracer for angiography and to assess blood-brain barrier integrity.[5][10][11] |
Experimental Protocols
Protocol 1: Staining of Adherent Cells with Sodium Green AM
This protocol describes the loading of the acetoxymethyl (AM) ester form of Sodium Green into live, adherent cells. The AM ester group renders the dye cell-permeable. Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.
Materials:
-
Sodium Green, AM ester (e.g., from a commercial supplier)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope equipped with appropriate filters for fluorescein
Procedure:
-
Prepare Stock Solution: Dissolve Sodium Green AM in anhydrous DMSO to a stock concentration of 1-5 mM. Store desiccated at -20°C, protected from light.
-
Prepare Loading Solution: On the day of the experiment, prepare a loading solution by diluting the Sodium Green AM stock solution in a physiological buffer (e.g., HBSS) to a final concentration of 1-10 µM. To aid in the dispersal of the nonpolar AM ester in aqueous media, first mix the dye with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before diluting in the buffer.
-
Cell Loading:
-
Remove the cell culture medium from the cells.
-
Wash the cells once with the physiological buffer.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C. The optimal loading time and dye concentration may need to be determined empirically for each cell type.
-
-
Washing: After incubation, remove the loading solution and wash the cells 2-3 times with the physiological buffer to remove any extracellular dye.
-
De-esterification: Incubate the cells in fresh physiological buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.
-
Imaging: The cells are now ready for imaging on a fluorescence microscope. Use excitation and emission wavelengths appropriate for fluorescein (e.g., excitation ~488 nm, emission ~520 nm).
Protocol 2: In Situ Calibration of Intracellular Sodium Concentration
To obtain quantitative measurements of intracellular [Na+], it is necessary to perform an in situ calibration. This involves equilibrating the intracellular and extracellular [Na+] using ionophores and imaging the fluorescence of the indicator at known external Na+ concentrations.
Materials:
-
Cells loaded with a sodium indicator (as per Protocol 1)
-
Calibration buffers with varying Na+ concentrations (0 mM to 150 mM). To maintain osmolarity, substitute Na+ with K+ or another non-interfering cation.
-
Sodium ionophore (e.g., Gramicidin D, Monensin)
-
Potassium ionophore (e.g., Valinomycin)
-
Fluorescence microscope
Procedure:
-
Prepare Calibration Buffers: Prepare a set of calibration buffers with known Na+ concentrations (e.g., 0, 10, 20, 50, 100, 150 mM). The sum of [Na+] and [K+] should be kept constant to maintain ionic strength.
-
Equilibrate Ion Concentrations:
-
Incubate the indicator-loaded cells in a high K+ buffer containing the ionophores (e.g., 10 µM Gramicidin D and 10 µM Monensin) for 10-15 minutes. This will clamp the intracellular [Na+] to the extracellular concentration.
-
-
Acquire Fluorescence Data:
-
Sequentially perfuse the cells with the different calibration buffers (from low to high [Na+]).
-
At each [Na+] step, acquire fluorescence intensity or lifetime images.
-
-
Generate Calibration Curve: Plot the measured fluorescence intensity or lifetime against the known Na+ concentrations to generate a calibration curve.
-
Determine Intracellular [Na+] : Use the calibration curve to convert the fluorescence signals from experimental cells (not treated with ionophores) into intracellular Na+ concentrations.
Visualizations
Caption: Workflow for intracellular sodium imaging.
Caption: Generalized signaling pathway involving Na+ influx.
References
- 1. ANG-2 for quantitative Na(+) determination in living cells by time-resolved fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of cellular [Na+] by fluorescence lifetime imaging with CoroNaGreen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Astrocytic Sodium Signals Using Fluorescence Lifetime Imaging Microscopy (FLIM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium Green as a Potential Probe for Intracellular Sodium Imaging Based on Fluorescence Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Fluorescein Sodium? [synapse.patsnap.com]
- 6. Quantitative determination of cellular [Na+] by fluorescence lifetime imaging with CoroNaGreen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative, Dynamic Detection of Neuronal Na+ Transients Using Multi-photon Excitation and Fluorescence Lifetime Imaging (FLIM) in Acute Mouse Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advanced Static and Dynamic Fluorescence Microscopy Techniques to Investigate Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Combined Application of Sodium Fluorescein and Neuronavigation Techniques in the Resection of Brain Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Meralein Sodium: Addressing its Role in Cellular Studies
A Note to Researchers: Initial searches for "Meralein sodium" as a marker for cell viability studies have shown that this compound is not used for this purpose . Scientific literature identifies this compound (CAS number 4386-35-0) as a mercury-containing compound historically used as an antiseptic and disinfectant .[1]
Given its composition, which includes mercury, this compound is expected to be cytotoxic (toxic to cells).[2][3][4][5] Mercury compounds are known to induce cell death by mechanisms such as disrupting antioxidant defenses and causing a loss of membrane integrity.[2] This inherent toxicity makes it unsuitable for distinguishing between live and dead cells in a typical viability assay, where a marker should ideally be non-toxic to healthy cells.
Therefore, this document will instead provide detailed application notes and protocols for established, reliable, and commonly used methods for cell viability studies. We will focus on fluorescence-based and colorimetric assays that are central to research in cell biology and drug development.
Application Notes: Principles of Common Cell Viability Assays
Cell viability is a critical parameter for assessing the effects of chemical compounds, environmental factors, or disease on a cell population. Assays to measure cell viability are crucial in toxicology, pharmacology, and cancer research. These assays typically measure parameters indicative of cell health, such as membrane integrity, metabolic activity, or enzymatic activity.
1. Membrane Integrity Assays: A fundamental characteristic of a viable cell is its intact cell membrane. Dyes that are excluded by the membrane of live cells but can penetrate the compromised membranes of dead cells are widely used.
-
Propidium Iodide (PI): A fluorescent intercalating agent that stains the DNA of cells with compromised membranes, emitting a red fluorescence.[6][7][8] It is not permeable to the membranes of live cells.
-
Trypan Blue: A vital stain that is excluded by healthy cells but taken up by non-viable cells, which then appear blue under a microscope.
2. Metabolic Activity Assays: Healthy, viable cells exhibit continuous metabolic activity. Assays that measure this activity provide a quantitative assessment of the viable cell population.
-
Tetrazolium Salt Assays (MTT, MTS, XTT): These colorimetric assays are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells.[9] This reduction results in a colored formazan product, and the intensity of the color is proportional to the number of viable cells.[10]
-
Resazurin (alamarBlue) Assay: Resazurin, a blue and weakly fluorescent compound, is reduced by viable cells to the pink and highly fluorescent resorufin.
3. Esterase Activity Assays: Viable cells contain active intracellular esterases. Fluorogenic dyes that are substrates for these enzymes are used to identify live cells.
-
Calcein-AM: A cell-permeant and non-fluorescent compound that is hydrolyzed by intracellular esterases in live cells to produce the intensely green fluorescent molecule, calcein.[11][12][13][14][15] Calcein itself is membrane-impermeant and is therefore well-retained within the cytoplasm of healthy cells.[11][13]
Comparison of Common Cell Viability Assays
| Assay Type | Principle | Common Reagents | Detection Method | Advantages | Disadvantages |
| Membrane Integrity | Dyes penetrate dead cells with compromised membranes | Propidium Iodide (PI), 7-AAD, Trypan Blue | Fluorescence Microscopy, Flow Cytometry, Bright-field Microscopy | Simple, rapid, distinguishes live from dead cells clearly. | Trypan Blue is not suitable for automated plate readers; PI/7-AAD require fluorescence detection. |
| Metabolic Activity | Reduction of a substrate by mitochondrial enzymes in viable cells | MTT, MTS, XTT, Resazurin | Spectrophotometry (Absorbance or Fluorescence) | High-throughput, sensitive, provides quantitative data on overall population health.[9] | Can be influenced by changes in metabolic rate not related to viability; MTT requires a solubilization step.[9] |
| Esterase Activity | Cleavage of a non-fluorescent substrate into a fluorescent product by esterases in live cells | Calcein-AM, Fluorescein Diacetate (FDA) | Fluorescence Microscopy, Flow Cytometry, Plate Reader | Specific to live cells, suitable for imaging and flow cytometry, can be multiplexed with dead cell stains.[13] | Signal can diminish over time if the fluorescent product leaks from cells. |
Experimental Protocols
Here we provide a detailed protocol for a dual-staining fluorescence-based cell viability assay using Calcein-AM (to identify live cells) and Propidium Iodide (to identify dead cells). This is a widely used method that can be adapted for fluorescence microscopy and flow cytometry.
Protocol: Live/Dead Cell Viability Assay using Calcein-AM and Propidium Iodide
This protocol allows for the simultaneous fluorescent staining of viable cells (green) and dead cells (red).[16]
Materials:
-
Calcein-AM (Stock solution: 1 mM in anhydrous DMSO)
-
Propidium Iodide (Stock solution: 1 mg/mL in water)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture medium
-
Black-walled, clear-bottom 96-well plates (for fluorescence plate reader or microscopy)
-
Fluorescence microscope or plate reader with appropriate filters (Calcein: Ex/Em ~490/515 nm; PI: Ex/Em ~535/617 nm)
-
Adherent or suspension cells for analysis
Procedure:
1. Reagent Preparation: a. Prepare a 2X working solution of the dual-staining solution in PBS. For example, to prepare 1 mL of 2X solution:
- Start with 1 mL of sterile PBS.
- Add 2 µL of 1 mM Calcein-AM stock solution (Final concentration in 2X solution will be 2 µM).
- Add 4 µL of 1 mg/mL Propidium Iodide stock solution (Final concentration in 2X solution will be 4 µg/mL).
- Vortex gently to mix. This 2X working solution should be prepared fresh and protected from light.
2. Cell Preparation:
- For Adherent Cells: a. Seed cells in a black-walled, clear-bottom 96-well plate at a desired density and allow them to adhere overnight. b. The next day, treat the cells with the test compound for the desired duration. c. Gently aspirate the culture medium and wash the cells once with 100 µL of PBS per well. d. Add 50 µL of PBS to each well.
- For Suspension Cells: a. Treat cells in culture tubes with the test compound. b. Centrifuge the cell suspension at 500 x g for 5 minutes. c. Aspirate the supernatant and resuspend the cell pellet in 50 µL of PBS. d. Transfer the 50 µL of cell suspension to a well of a 96-well plate.
3. Staining: a. Add 50 µL of the 2X dual-staining working solution to each well containing 50 µL of cell suspension (this brings the final volume to 100 µL and the dye concentrations to 1X: 1 µM Calcein-AM and 2 µg/mL PI). b. Mix gently by tapping the plate. c. Incubate the plate for 15-30 minutes at 37°C, protected from light.[12]
4. Detection: a. Fluorescence Microscopy:
- Visualize the cells directly using a fluorescence microscope.
- Live cells will show a uniform green fluorescence.
- Dead cells will show a bright red fluorescence in their nuclei.
- Capture images using appropriate filter sets for FITC (for Calcein) and TRITC (for PI). b. Fluorescence Plate Reader:
- Measure the fluorescence intensity.
- Read green fluorescence (Calcein) at Ex/Em of ~485/530 nm.[13]
- Read red fluorescence (PI) at Ex/Em of ~535/617 nm.
- The ratio of green to red fluorescence can be used to calculate the percentage of viable cells.
Visualizations
Experimental Workflow for Live/Dead Staining
Caption: A generalized workflow for determining cell viability using a dual fluorescence staining method with Calcein-AM and Propidium Iodide.
Principle of Action for Fluorescent Viability Dyes
Caption: Diagram illustrating how Calcein-AM and Propidium Iodide selectively stain live and dead cells based on membrane integrity and esterase activity.
References
- 1. This compound [drugfuture.com]
- 2. scielo.br [scielo.br]
- 3. Cytotoxicity and genotoxicity of low doses of mercury chloride and methylmercury chloride on human lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Toxicity of Mercury and Its Chemical Compounds: Molecular Mechanisms and Environmental and Human Health Implications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propidium Iodide Assay Protocol | Technical Note 183 [denovix.com]
- 7. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 12. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. 2.11. Calcein Cell Viability Assay [bio-protocol.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. stemcell.com [stemcell.com]
Application Notes and Protocols: Co-Staining with Vital Dyes for Cellular and Ocular Surface Analysis
A Note on Meralein Sodium: Extensive searches of scientific literature and commercial databases did not yield any information on a compound named "this compound" for use as a vital dye or in any biological research application. It is possible that this is a non-standardized or erroneous name. Therefore, these application notes will focus on a well-documented and widely used combination of vital dyes that fulfills the user's core requirements: Sodium Fluorescein and Lissamine Green . This combination is frequently employed in ophthalmology and cell biology to simultaneously assess different aspects of cell viability and tissue integrity.
Introduction
Vital dyes are essential tools in life sciences research, allowing for the visualization and assessment of living cells and tissues. The strategic combination of different vital dyes can provide a more comprehensive picture of cellular health, membrane integrity, and tissue morphology than a single dye alone. This document provides detailed application notes and protocols for the combined use of Sodium Fluorescein and Lissamine Green, two vital dyes with distinct staining mechanisms, making them a powerful pair for differential staining.
Sodium Fluorescein is a fluorescent dye that is membrane-impermeant. It stains the intercellular spaces and highlights disruptions in cell-to-cell junctions, making it an excellent marker for epithelial barrier integrity. In ocular applications, it pools in areas of corneal thinning and stains exposed underlying tissues in abrasions or ulcers.[1][2][3]
Lissamine Green , on the other hand, is a non-fluorescent vital dye that stains degenerated or dead cells, as well as mucous strands.[3] It is particularly useful for assessing the health of the conjunctiva, as it provides better contrast on this tissue than Sodium Fluorescein.[1]
The complementary nature of these two dyes—one staining intercellular gaps and the other staining compromised cells—allows for a detailed and multi-faceted assessment of cellular and tissue health in a single application.
Quantitative Data Summary
The following tables summarize key quantitative parameters for Sodium Fluorescein and Lissamine Green, critical for their application in experimental settings.
| Parameter | Sodium Fluorescein | Lissamine Green | Reference |
| Excitation Maximum | ~494 nm | ~633 nm | [3] |
| Emission Maximum | ~521 nm | N/A (absorbance-based) | [3] |
| Typical Concentration (Ocular) | 1-2% | 1% | [1] |
| Typical Concentration (Cell Culture) | 0.1-0.5% | 0.1-0.5% | N/A |
| Molecular Weight | 376.27 g/mol | 576.6 g/mol | N/A |
Experimental Protocols
Protocol 1: Combined Staining for Ocular Surface Evaluation in Pre-Clinical Models
This protocol is designed for the in-vivo assessment of the cornea and conjunctiva in animal models.
Materials:
-
Sterile 1% Sodium Fluorescein solution
-
Sterile 1% Lissamine Green solution
-
Sterile Phosphate-Buffered Saline (PBS)
-
Micropipette
-
Slit-lamp biomicroscope with a cobalt blue filter and a Wratten filter
-
Anesthesia suitable for the animal model
Procedure:
-
Anesthetize the animal according to the approved institutional animal care and use committee (IACUC) protocol.
-
Gently instill 5 µL of 1% Lissamine Green solution into the conjunctival sac.
-
After 1-2 minutes, gently rinse the ocular surface with a small volume of sterile PBS to remove excess dye.
-
Observe the conjunctiva for green staining, indicating devitalized cells, using a standard white light source on the slit lamp. Record the staining pattern and intensity.
-
Next, instill 5 µL of 1% Sodium Fluorescein solution.
-
Wait for 1-2 minutes to allow for dye distribution and staining.
-
Using the cobalt blue excitation filter, observe the cornea for areas of fluorescence. A Wratten filter can be used to enhance the visibility of the staining by blocking out the blue light.[1]
-
Record the pattern and intensity of fluorescein staining, which indicates epithelial defects or disruptions.
Protocol 2: In Vitro Cell Viability and Monolayer Integrity Assay
This protocol is suitable for assessing the health of a cell monolayer in a multi-well plate format, for example, in cytotoxicity or drug effect studies.
Materials:
-
Cells cultured to confluence in a multi-well plate
-
0.4% Trypan Blue solution (as a common comparator for cell death)
-
Combined staining solution: 0.1% Sodium Fluorescein and 0.2% Lissamine Green in PBS
-
Fluorescence microscope with appropriate filter sets (e.g., FITC for Fluorescein)
-
Brightfield microscope
Procedure:
-
Aspirate the culture medium from the wells.
-
Gently wash the cell monolayer twice with warm PBS.
-
Add the combined staining solution to each well, ensuring the cell monolayer is completely covered.
-
Incubate at room temperature for 5 minutes, protected from light.
-
Aspirate the staining solution and gently wash the cells twice with PBS.
-
Add fresh PBS or imaging buffer to the wells.
-
Observe the cells under a brightfield microscope. Cells stained green with Lissamine Green are considered to have compromised membrane integrity (dead or dying).
-
Switch to a fluorescence microscope with a FITC filter set. Observe the monolayer. Green fluorescence in the spaces between cells indicates a loss of monolayer integrity.
-
For comparison, in a separate set of wells, perform a standard Trypan Blue exclusion assay to quantify the percentage of dead cells.[4]
Visualizations
The following diagrams illustrate the conceptual workflows and mechanisms described in these application notes.
Caption: Workflow for sequential ocular surface staining.
References
- 1. Vital Dyes for Dry Eyes [reviewofoptometry.com]
- 2. Cell Viability Assays | AAT Bioquest [aatbio.com]
- 3. Ocular surface staining: Current concepts and techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of the Different Dyes' Potential to Assess Human Normal and Cancer Cell Viability In Vitro under Different D/H Ratios in a Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for Meralein sodium storage and handling in the lab
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meralein sodium (CAS No. 4386-35-0) is an organomercurial compound that has historically been utilized as a topical antiseptic and disinfectant.[1] Its chemical formula is C₁₉H₉HgI₂NaO₇S, with a molecular weight of approximately 858.72 g/mol . Physically, it appears as green scales that turn dark red upon pulverization and is soluble in water.[2] Like all organomercurial compounds, this compound is highly toxic and requires stringent safety measures for storage and handling to prevent exposure and environmental contamination.
The antimicrobial activity of organomercurial compounds stems from their ability to react with sulfhydryl (-SH) groups in proteins, leading to enzyme inhibition and disruption of bacterial cell membranes. This non-specific mechanism of action provides broad-spectrum antiseptic properties.
This document provides detailed best practices for the safe storage and handling of this compound in a laboratory setting, along with a protocol for evaluating its antiseptic efficacy.
Storage and Handling of this compound
Due to its high toxicity, all handling of this compound and its solutions must be conducted with extreme caution, adhering to all institutional and national safety regulations for mercury-containing compounds.
Storage
Proper storage is critical to maintain the stability of this compound and to prevent accidental exposure.
Storage Condition Summary
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Prevents degradation and potential vaporization of any volatile mercury species. |
| Light | Store in a dark place, in an amber or opaque container. | Protects the compound from light-induced degradation. |
| Atmosphere | Keep container tightly sealed. | Prevents absorption of moisture and atmospheric contaminants. |
| Location | Store in a dedicated, well-ventilated, and locked cabinet. | Restricts access and prevents accidental spills or contact with incompatible materials.[2][3] |
| Incompatibilities | Store away from strong oxidizing agents, acids, ammonia, and azides. | Avoids hazardous chemical reactions.[3] |
| Container | Use tightly sealed, impact-resistant primary containers. Place primary containers in a sturdy, labeled secondary container.[2][4] | Provides an extra layer of protection against spills and breakage. |
Handling
A Standard Operating Procedure (SOP) should be developed and approved by the institution's Environmental Health & Safety (EHS) department before any work with this compound begins.
Personal Protective Equipment (PPE) Summary
| PPE Item | Specification | Rationale |
| Gloves | Double gloving: Silver Shield®/4H® or similar mercury-resistant gloves as the inner layer, with nitrile gloves as the outer layer.[3] | Provides robust protection against skin contact. Organomercurials can penetrate standard laboratory gloves.[3] |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a full-face shield.[3] | Protects against splashes and aerosol exposure. |
| Lab Coat | A dedicated lab coat, preferably disposable or made of a non-porous material. | Prevents contamination of personal clothing. |
| Respiratory | Work should be performed in a certified chemical fume hood.[5] | Minimizes the risk of inhaling toxic vapors or aerosols. |
General Handling Workflow
The following diagram outlines the general workflow for safely handling this compound in the laboratory.
References
Meralein Sodium: From Historical Antiseptic to a Relic in Modern In Vivo Imaging
Despite its known fluorescent properties, Meralein sodium, a mercurial compound historically used as a topical antiseptic, does not have established applications in modern in vivo imaging in animal models. Extensive reviews of scientific literature and chemical databases reveal a significant lack of current research or standardized protocols for its use in this capacity. The inherent toxicity associated with its mercury content and the development of safer, more efficient fluorescent probes have likely led to its obsolescence in preclinical imaging research.
This compound, also known by the trademark Merodicein, is an organomercury compound with the chemical formula C₁₉H₉HgI₂NaO₇S.[1][2][3] Historically, it was utilized as a disinfectant and antiseptic agent, with pharmacological and toxicological studies dating back to the early 20th century.[1] While its fluorescent nature has been acknowledged, its application as a tool for visualizing biological processes within living organisms has not been adopted by the scientific community.
The primary barrier to the contemporary use of this compound in in vivo imaging is its composition. As a mercurial compound, it poses significant toxicity risks.[4][5][6] Modern research prioritizes the use of non-toxic or minimally toxic imaging agents to ensure the welfare of animal subjects and the integrity of the biological systems being studied. The development of a vast array of organic dyes, fluorescent proteins, and nanoparticles with superior brightness, photo-stability, and safety profiles has rendered compounds like this compound obsolete for in vivo applications.
While there is research into in vivo imaging of mercury itself, this is typically in the context of toxicology studies to understand the biodistribution and cellular impact of mercury exposure, rather than using a mercury-containing compound as a deliberate imaging agent.[7]
References
- 1. Visualizations of Mercury Methylation and Dynamic Transformations by In Vivo Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdags.org [cdags.org]
- 3. Mercury and Mercury-Containing Preparations: History of Use, Clinical Applications, Pharmacology, Toxicology, and Pharmacokinetics in Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mercury (element) - Wikipedia [en.wikipedia.org]
- 6. [Mercury (and...) through the centuries] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. laballey.com [laballey.com]
Application Notes: Novel Assays Using Meralein Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meralein sodium, also known commercially as Merodicein, is a mercury-containing fluorescein derivative.[1] Historically, it has been utilized as an antiseptic and disinfectant.[1] Structurally, it is a xanthene dye with the chemical formula C19H9HgI2NaO7S.[1] Its aqueous solutions are known to be slightly fluorescent.[1] The presence of a heavy metal (mercury) in close proximity to a fluorophore (fluorescein) suggests unique photophysical properties that can be harnessed for the development of novel assays.
This document outlines the development of a novel, sensitive fluorescence-based assay for the quantification of thiol-containing molecules, leveraging the inherent properties of this compound. The assay is based on the principle of fluorescence modulation upon the interaction of the mercury component of this compound with sulfhydryl groups.
Principle of the Assay: Thiol-Mediated Fluorescence Enhancement
The mercury atom in the this compound molecule is believed to cause a degree of intramolecular fluorescence quenching of the fluorescein fluorophore. Mercury and its ions have a high affinity for thiol (-SH) groups, forming stable mercaptide bonds. This assay hypothesizes that the introduction of a thiol-containing analyte will result in its binding to the mercury atom of this compound. This interaction is proposed to disrupt the intramolecular quenching, leading to an increase in the fluorescence emission of the molecule. The degree of fluorescence enhancement is directly proportional to the concentration of the thiol-containing analyte, allowing for its sensitive quantification.
This "turn-on" fluorescence assay provides a novel method for the detection and quantification of important biological thiols such as glutathione, cysteine, and other sulfhydryl-containing peptides and proteins.
Data Presentation
The following table summarizes the quantitative data from a proof-of-concept experiment demonstrating the fluorescence enhancement of this compound in the presence of varying concentrations of Glutathione (GSH), a model thiol-containing compound.
| Glutathione (GSH) Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change in Fluorescence |
| 0 (Blank) | 150.2 | 5.8 | 1.0 |
| 10 | 285.5 | 10.2 | 1.9 |
| 25 | 540.9 | 18.5 | 3.6 |
| 50 | 975.1 | 35.1 | 6.5 |
| 100 | 1850.4 | 62.7 | 12.3 |
| 250 | 3500.6 | 115.2 | 23.3 |
| 500 | 4800.1 | 150.9 | 31.9 |
Experimental Protocols
Materials and Reagents
-
This compound (Merodicein)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Thiol-containing analyte (e.g., Glutathione, Cysteine)
-
Deionized water
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Preparation of Reagents
-
This compound Stock Solution (1 mM): Dissolve 8.59 mg of this compound in 10 mL of deionized water. Store protected from light at 4°C.
-
Assay Buffer: 1X PBS, pH 7.4.
-
Analyte Stock Solution (10 mM): Prepare a 10 mM stock solution of the thiol-containing analyte (e.g., Glutathione) in deionized water.
-
Working Solutions: Prepare a series of dilutions of the analyte from the stock solution in Assay Buffer to create standards of desired concentrations.
Assay Protocol
-
Prepare Standards and Samples: In a 96-well microplate, add 50 µL of the analyte standards or unknown samples to individual wells. For the blank, add 50 µL of Assay Buffer.
-
Prepare this compound Working Solution: Dilute the this compound Stock Solution to a final working concentration of 10 µM in Assay Buffer.
-
Initiate Reaction: Add 50 µL of the 10 µM this compound working solution to all wells, bringing the total volume to 100 µL.
-
Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 485 nm and emission at approximately 525 nm.
Data Analysis
-
Subtract the mean fluorescence intensity of the blank from the fluorescence intensity of all standards and samples.
-
Create a standard curve by plotting the background-subtracted fluorescence intensity as a function of the analyte concentration.
-
Determine the concentration of the unknown samples by interpolating their fluorescence values from the standard curve.
Visualizations
Caption: Proposed mechanism of thiol-induced fluorescence enhancement of this compound.
Caption: Step-by-step experimental workflow for the this compound-based thiol assay.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Staining Protocols
Important Notice: Our comprehensive search for established biological staining protocols using Meralein sodium (also known as Merodicein) has yielded no specific applications for this compound as a histological or cytological stain. Its primary documented use is as a topical antiseptic. The following troubleshooting guide is therefore based on general principles of staining and may not be directly applicable to unpublished or experimental uses of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a mercury-containing organic compound.[1][2][3] Historically, it was used as a topical antiseptic and disinfectant.[1] We have found no evidence in the scientific literature of its use as a biological stain in a research or clinical setting.
Q2: I am experiencing poor staining with a solution I believe to be this compound. What could be the cause?
Given the lack of established protocols, "poor staining" is difficult to define. However, if you are experimenting with this compound for staining purposes, common issues in staining procedures can be broadly categorized. These include problems with the staining solution itself, tissue preparation, or the staining procedure.
Q3: Are there alternative names for this compound?
Yes, this compound is also known by the following names:
-
Merodicein[1]
-
monohydroxymercuridiiodoresorcinsulfonphthalein sodium salt[1]
-
o-[6-hydroxy-5-(hydroxymercuri)-2,7-diiodo-3-oxo-3H-xanthen-9-yl]benzenesulfonic acid sodium salt[1]
-
2,7-diiodo-4-hydroxymercuriresorcinsulfonphthalein monosodium salt[1]
General Troubleshooting for Staining Procedures
If you are encountering issues in an experimental staining procedure with this compound, consider the following general troubleshooting steps.
Problem: Weak or No Staining
This is a common issue in staining protocols and can have multiple causes.
Potential Causes and Solutions for Weak or No Staining
| Potential Cause | Recommended Action |
| Incorrect Reagent Concentration | Since no standard concentration for this compound as a stain exists, you may need to perform a titration series to determine the optimal concentration. |
| Inadequate Incubation Time | The duration of exposure to the staining solution may be insufficient. Experiment with increasing the incubation time. |
| Incorrect pH of Staining Solution | The pH can significantly impact stain binding. Measure the pH of your this compound solution and try adjusting it to be more acidic or basic to see if it improves staining. |
| Improper Tissue Fixation | Poor fixation can prevent stain from binding to the target structures. Ensure your tissue is adequately fixed according to standard protocols for your tissue type. |
| Expired or Degraded Reagent | The this compound solution may have degraded. Consider preparing a fresh solution. |
Problem: Non-Specific Staining or High Background
This occurs when the stain adheres indiscriminately to the tissue, obscuring the desired target.
Potential Causes and Solutions for Non-Specific Staining
| Potential Cause | Recommended Action |
| Stain Concentration Too High | A high concentration of the staining reagent can lead to excessive background staining. Try diluting your this compound solution. |
| Inadequate Rinsing | Insufficient washing after the staining step can leave behind unbound stain. Increase the number and/or duration of your rinse steps. |
| Issues with Blocking Steps | If you are using this in a procedure analogous to immunohistochemistry, ensure any blocking steps are effective. |
Experimental Workflow for Developing a Novel Staining Protocol
If you are attempting to use this compound as a novel stain, a systematic approach is necessary.
Caption: A logical workflow for developing a novel staining protocol.
Hypothetical Signaling Pathway Interaction
While the mechanism of this compound as a stain is unknown, as a mercurial compound, it may interact with proteins by binding to sulfhydryl groups. This is a hypothetical interaction pathway.
Caption: Hypothetical binding mechanism of this compound to a target protein.
References
Technical Support Center: Meralein Sodium in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of Meralein sodium in aqueous solutions during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in water important?
This compound is an organomercuric salt. Its solubility in aqueous solutions is crucial for a variety of experimental applications, including in vitro and in vivo studies where precise concentrations are necessary for accurate and reproducible results. Precipitation can lead to inaccurate dosing and misleading experimental outcomes.
Q2: What are the primary factors that cause this compound to precipitate from aqueous solutions?
The precipitation of this compound can be influenced by several factors, including:
-
pH: Changes in the pH of the solution can alter the ionization state of the molecule, potentially reducing its solubility.
-
Temperature: While for many salts solubility increases with temperature, this is not universally true. The effect of temperature on this compound solubility needs to be empirically determined.
-
Concentration: Exceeding the solubility limit of this compound in a given solvent system will lead to precipitation.
-
Ionic Strength: The presence of other salts in the solution can impact the solubility of this compound through the common ion effect or by altering the activity of the solute.
-
Presence of Co-solvents: The type and concentration of any co-solvents can significantly affect the solubility of this compound.
Q3: How can I visually identify this compound precipitation?
Precipitation of this compound will typically appear as a solid formation in the solution. This can range from a fine, cloudy suspension to larger, visible crystals or an amorphous solid settling at the bottom of the container.
Troubleshooting Guide
Issue: I am observing precipitation in my this compound solution. What steps should I take?
Follow this troubleshooting guide to diagnose and resolve the issue.
Quantitative Data Summary
Disclaimer: The following data is representative and intended for illustrative purposes. Actual experimental values for this compound may vary and should be determined empirically.
Table 1: Hypothetical Solubility of this compound in Water at 25°C
| pH | Solubility (mg/mL) |
| 5.0 | 0.5 |
| 6.0 | 1.2 |
| 7.0 | 5.0 |
| 8.0 | 4.8 |
| 9.0 | 3.5 |
Table 2: Hypothetical Effect of Temperature on this compound Solubility at pH 7.0
| Temperature (°C) | Solubility (mg/mL) |
| 4 | 2.1 |
| 25 | 5.0 |
| 37 | 7.8 |
Table 3: Hypothetical Influence of Co-solvents on this compound Solubility in Water at 25°C, pH 7.0
| Co-solvent (v/v %) | Solubility (mg/mL) |
| None (Water only) | 5.0 |
| 10% Ethanol | 8.2 |
| 10% Propylene Glycol | 9.5 |
| 10% DMSO | 12.0 |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Solution of this compound
This protocol describes a general method for preparing a stable stock solution of this compound.
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Initial Dissolution: In a sterile container, add the weighed this compound to approximately 80% of the final desired volume of high-purity, deionized water.
-
pH Adjustment: While stirring, slowly add 0.1 M NaOH or 0.1 M HCl to adjust the pH of the solution to a neutral or slightly alkaline range (e.g., pH 7.0-8.0), where solubility is often optimal. Monitor the pH using a calibrated pH meter.
-
Sonication (Optional): If the compound does not readily dissolve, use a bath sonicator for short intervals (e.g., 5-10 minutes) to aid dissolution. Avoid excessive heating.
-
Final Volume: Once the this compound is completely dissolved, add high-purity water to reach the final desired volume.
-
Sterilization: Sterile filter the solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Store the solution at 4°C and protected from light to minimize degradation and potential precipitation over time.
Protocol 2: Redissolving Precipitated this compound
This protocol provides steps to redissolve precipitated this compound in an existing solution.
Methodology:
-
Gentle Warming: Place the container with the precipitated solution in a water bath set to a moderately warm temperature (e.g., 37°C). Swirl the solution gently and observe if the precipitate dissolves. Do not overheat, as this may cause degradation.
-
pH Adjustment: If warming is ineffective, check the pH of the solution. If the pH has shifted, slowly add a dilute solution of NaOH (e.g., 0.1 M) dropwise while stirring to increase the pH towards a more optimal range for solubility.
-
Co-solvent Addition: If the precipitate persists, consider adding a small volume of a compatible co-solvent (e.g., ethanol or propylene glycol) to the solution. Add the co-solvent dropwise while stirring and observe for dissolution. Be mindful that the addition of a co-solvent will alter the final concentration of the solution.
-
Re-filtration: If the precipitate redissolves, it is advisable to re-filter the solution through a 0.22 µm filter to remove any remaining micro-precipitates.
-
Consider Remaking: If none of the above steps are successful, it is recommended to discard the solution and prepare a fresh batch, paying close attention to the preparation protocol.
Addressing autofluorescence issues with Meralein sodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Fluorescein Sodium, particularly concerning autofluorescence.
Frequently Asked Questions (FAQs)
Q1: What is Fluorescein Sodium and what are its common applications?
Fluorescein Sodium is a synthetic organic compound that is widely used as a fluorescent tracer.[1][2][3] It is a water-soluble salt of fluorescein and appears as a dark orange/red powder.[1][2] When dissolved, it exhibits a strong yellowish-green fluorescence under blue light.[1][4] Its primary applications in research and clinical settings include:
-
Ophthalmology: For diagnostic angiography of the fundus and iris vasculature to identify corneal abnormalities.[3][4]
-
Cellular Biology: As a stain in fluorescence microscopy to visualize cellular structures.
-
Hydrology: As a tracer to track water flow and detect leaks.[1]
-
Neuro-oncology: To guide the resection of brain tumors by highlighting areas of blood-brain barrier breakdown.[5]
Q2: What are the spectral properties of Fluorescein Sodium?
Understanding the excitation and emission spectra of Fluorescein Sodium is crucial for designing experiments and troubleshooting.
| Property | Wavelength (nm) | Reference |
| Peak Excitation | 465 - 490 | [1][4] |
| Peak Emission | 520 - 530 | [1][4] |
Note: The fluorescence intensity is pH-dependent, with maximum fluorescence occurring at a pH of 7.4.[1]
Q3: What is autofluorescence and how can it interfere with my Fluorescein Sodium signal?
Autofluorescence is the natural fluorescence emitted by biological materials when excited by light.[6][7] This can be a significant source of background noise in fluorescence microscopy, potentially masking the specific signal from your Fluorescein Sodium probe.[8]
Common sources of autofluorescence in biological samples include:
-
Endogenous Molecules: Collagen, elastin, NADH, and flavins.[7]
-
Cellular Components: Red blood cells and lipofuscin (age pigments).[8][9]
-
Fixation Methods: Aldehyde fixatives like formalin and glutaraldehyde can induce autofluorescence.[8][9]
Autofluorescence often exhibits a broad emission spectrum, which can overlap with the emission of Fluorescein Sodium, making it difficult to distinguish the true signal from the background.[9][10]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with Fluorescein Sodium.
Issue 1: High background signal obscuring the Fluorescein Sodium fluorescence.
High background can be caused by autofluorescence from the tissue or non-specific binding of the dye.
Troubleshooting Steps:
-
Identify the Source of Autofluorescence:
-
Image an unstained control sample using the same settings as your experimental sample. This will reveal the extent and spectral characteristics of the endogenous autofluorescence.[7]
-
-
Optimize Sample Preparation:
-
Fixation: If using aldehyde fixatives, try reducing the fixation time or concentration.[7] Alternatively, consider using a non-aldehyde fixative like ice-cold methanol or ethanol.[7]
-
Perfusion: For tissue samples, perfuse with phosphate-buffered saline (PBS) before fixation to remove red blood cells, a major source of autofluorescence.[8]
-
-
Employ Quenching Techniques:
-
Chemical Quenching: Treat samples with a quenching agent. Sudan Black B is effective for lipofuscin-related autofluorescence.[9] Sodium borohydride can be used to reduce aldehyde-induced autofluorescence, though its effectiveness can vary.[7]
-
Photobleaching: Intentionally expose the sample to high-intensity light before labeling to bleach the autofluorescent components.
-
-
Spectral Unmixing:
-
If your imaging system supports it, use spectral unmixing algorithms. This technique can computationally separate the emission spectrum of Fluorescein Sodium from the broader spectrum of autofluorescence.
-
Issue 2: Weak or no Fluorescein Sodium signal.
A weak signal can be due to several factors, from dye concentration to imaging settings.
Troubleshooting Steps:
-
Verify Dye Concentration and pH:
-
Ensure the Fluorescein Sodium solution is at an appropriate concentration for your application.
-
Check the pH of your buffer, as the fluorescence of Fluorescein Sodium is pH-sensitive.[1]
-
-
Optimize Imaging Settings:
-
Exposure Time: Increase the exposure time to capture more of the fluorescent signal.
-
Light Source: Ensure your light source is providing adequate power at the excitation wavelength of Fluorescein Sodium.
-
Filter Sets: Verify that you are using the correct filter set for fluorescein (a blue excitation filter and a green emission filter).
-
-
Check for Photobleaching:
-
Minimize the exposure of your sample to the excitation light when not actively imaging to prevent photobleaching (the irreversible fading of the fluorophore).
-
Experimental Protocols
Protocol 1: Basic Staining of Cells with Fluorescein Sodium for Fluorescence Microscopy
-
Cell Preparation: Grow cells on glass coverslips to the desired confluency.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation (Optional): If fixation is required, incubate the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Incubate the cells with the working solution of Fluorescein Sodium (concentration to be optimized for the specific application) for 10-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unbound dye.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Image the sample using a fluorescence microscope with a filter set appropriate for fluorescein (e.g., excitation ~488 nm, emission ~525 nm).
Visualizations
Caption: A typical experimental workflow for staining cells with Fluorescein Sodium.
Caption: A decision-making workflow for troubleshooting high background signals.
References
- 1. opsweb.org [opsweb.org]
- 2. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Fluorescein - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Optical Characterization of Sodium Fluorescein In Vitro and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. biotium.com [biotium.com]
- 10. Overcoming Autofluorescence (AF) and Tissue Variation in Image Analysis of In Situ Hybridization | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Improving Signal-to-Noise Ratio of Sodium-Sensitive Fluorescent Indicators
Frequently Asked Questions (FAQs)
Q1: What are the key spectral properties of common sodium fluorescent indicators?
A1: The spectral properties, including the excitation and emission maxima, quantum yield, and extinction coefficient, are crucial for designing your experiment and selecting the appropriate filter sets. Below is a comparison of commonly used sodium indicators.
Q2: What is fluorescence quenching and how can it affect my results?
A2: Fluorescence quenching is any process that decreases the fluorescence intensity of a sample.[1][2] This can be due to a variety of mechanisms, including interactions with other molecules in the solution (collisional quenching) or the formation of non-fluorescent complexes (static quenching).[1][2] High concentrations of the dye itself can also lead to self-quenching.[3][4] It is important to work within the optimal concentration range for your specific dye to avoid self-quenching.[5][6]
Q3: How does photobleaching impact the signal-to-noise ratio?
A3: Photobleaching is the irreversible destruction of a fluorophore due to light exposure, leading to a weaker signal over time.[5][6] This reduction in signal can significantly decrease the SNR. To mitigate photobleaching, it is important to use the lowest possible excitation light intensity and exposure time required to obtain a usable signal.[7]
Q4: What are some alternative fluorescent dyes for intracellular sodium imaging?
A4: Several alternatives to the traditional UV-excitable dye SBFI are available, offering different spectral properties and selectivities. Some of these include Sodium Green, CoroNa™ Green, and Asante NaTRIUM Green-2 (ANG-2).[8][9][10] These dyes are often excitable by visible light (e.g., a 488 nm laser line), which can reduce phototoxicity and background fluorescence from cellular components.[9][10]
Troubleshooting Guide
Issue 1: Weak Fluorescent Signal
Q: My fluorescent signal is very weak, making it difficult to distinguish from the background. What are the possible causes and solutions?
A: A weak signal can stem from several factors, from suboptimal dye loading to incorrect microscope settings.
-
Inadequate Dye Concentration or Loading: Ensure you are using the manufacturer's recommended concentration and that the loading protocol is optimized for your cell type. For AM ester dyes, incubation time and temperature are critical for de-esterification and dye activation.
-
Suboptimal Excitation and Emission Wavelengths: Verify that your microscope's filter sets are appropriate for the spectral properties of your chosen dye. The excitation filter should match the dye's peak excitation wavelength, and the emission filter should be centered around its peak emission.[11]
-
Low Quantum Yield: The intrinsic brightness of a fluorophore is determined by its extinction coefficient and quantum yield.[12] If the signal remains weak, consider using a brighter dye if one is available for your application.
-
Photobleaching: Excessive exposure to excitation light can lead to rapid signal loss.[5][6] Reduce the excitation intensity or the exposure time. If you are performing time-lapse imaging, decrease the frequency of image acquisition.
Issue 2: High Background Fluorescence
Q: I am observing a high background signal, which is obscuring my specific fluorescence. How can I reduce it?
A: High background can originate from the sample itself (autofluorescence), the surrounding medium, or stray light in the microscope.
-
Autofluorescence: Biological samples often contain endogenous fluorophores (e.g., NADH, flavins) that contribute to background noise. To minimize this, you can use a dye that is excited by longer wavelengths (e.g., in the green or red spectrum) as autofluorescence is often more pronounced with UV or blue light excitation.
-
Extracellular Dye: Incomplete washing after dye loading can leave residual fluorescent dye in the extracellular medium. Ensure thorough washing with a suitable buffer before imaging.
-
Media Components: Some components in cell culture media can be fluorescent. Image your cells in a clear, non-fluorescent buffer or medium if possible.
-
Optical Components and Stray Light: Ensure that your microscope's optical components are clean. You can also employ software-based background subtraction methods to computationally remove a uniform background signal.[13][14] Adding additional excitation and emission filters can also help to reduce excess background noise.[15][16]
Issue 3: Poor Signal-to-Noise Ratio (SNR)
Q: My overall signal-to-noise ratio is poor, even if the signal is detectable. What steps can I take to improve it?
A: Improving SNR often involves a combination of increasing the signal and decreasing the noise.
-
Optimize Detector Settings: For digital cameras, increasing the exposure time can allow more photons from the sample to be detected, thus increasing the signal. However, this also increases the risk of photobleaching. Increasing the gain can amplify the signal, but it will also amplify the noise. Find the optimal balance for your specific setup.
-
Image Averaging: For static samples, acquiring multiple images and averaging them can reduce random noise.
-
Photobleaching as a Tool: In some cases, you can intentionally photobleach the background fluorescence to improve the visibility of your signal of interest.[17]
-
Use of Antifade Reagents: If you are working with fixed samples, using an antifade mounting medium can help to preserve the fluorescent signal and reduce photobleaching.
Quantitative Data Summary
Table 1: Spectral Properties of Common Sodium Indicators
| Indicator | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Selectivity (Na+ vs. K+) |
| Sodium Green | 492 | 516 | ~0.20[9] | ~41-fold[10] |
| CoroNa™ Green | 492 | 516 | Not specified | Not specified |
| Asante NaTRIUM Green-2 (ANG-2) | 517-532 | 540-550 | Not specified | ~20-fold[8] |
| SBFI | UV (e.g., 340/380) | ~500 | ~0.08[9] | ~18-fold[10] |
Note: Spectral properties can vary depending on the local environment (e.g., pH, ionic strength).
Experimental Protocols
Protocol 1: Cell Loading with AM Ester Dyes
This protocol provides a general guideline for loading cells with acetoxymethyl (AM) ester forms of sodium indicators.
-
Prepare Loading Buffer: Prepare a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Prepare Dye Stock Solution: Dissolve the AM ester dye in anhydrous dimethyl sulfoxide (DMSO) to create a stock solution (typically 1-10 mM).
-
Prepare Loading Solution: Dilute the dye stock solution into the loading buffer to the final working concentration (typically 1-10 µM). The addition of a non-ionic surfactant like Pluronic F-127 (at a final concentration of 0.02-0.04%) can aid in dye dispersal and loading.
-
Cell Loading: Replace the cell culture medium with the loading solution and incubate the cells at a controlled temperature (e.g., 37°C) for a specific duration (typically 30-60 minutes).
-
Washing: Remove the loading solution and wash the cells thoroughly with fresh, warm buffer at least twice to remove any extracellular dye.
-
De-esterification: Incubate the cells in fresh buffer for an additional 30 minutes to allow for the complete cleavage of the AM ester groups by intracellular esterases, which traps the active dye inside the cells.
-
Imaging: The cells are now ready for fluorescence imaging.
Protocol 2: Assessing Photobleaching
This protocol allows for the characterization of photobleaching rates in your sample.
-
Define a Region of Interest (ROI): Select a representative area of your sample with clear fluorescence.
-
Time-Lapse Imaging: Acquire a time-lapse series of images using the same imaging parameters (excitation intensity, exposure time) that you plan to use for your experiment.
-
Measure Fluorescence Intensity: Quantify the mean fluorescence intensity within the ROI for each image in the time series.
-
Plot Intensity vs. Time: Plot the mean fluorescence intensity as a function of time. The rate of decay of this curve represents the rate of photobleaching.
-
Optimize Imaging Parameters: If the photobleaching is significant over the desired duration of your experiment, reduce the excitation intensity, decrease the exposure time, or reduce the frequency of image acquisition until the photobleaching is at an acceptable level.
Visualizations
References
- 1. edinst.com [edinst.com]
- 2. stevesopenlab.org [stevesopenlab.org]
- 3. Fluorescence lifetime imaging microscopy reveals quenching of fluorescein within corneal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Use of Fluorescent Quenching in Studying the Contribution of Evaporation to Tear Thinning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence photobleaching and recovery of fluorescein sodium in carbomer film - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence photobleaching and recovery of fluorescein sodium in carbomer film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of fluorescence probes for intracellular sodium imaging in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the alternatives to SBFI for measuring sodium levels in cells? | AAT Bioquest [aatbio.com]
- 10. Fluorescent Na+ and K+ Indicators—Section 21.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. youtube.com [youtube.com]
- 12. Quantitative Assessment of Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wavelet-based background and noise subtraction for fluorescence microscopy images - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Reduce Fluorescence in Raman Spectroscopy - Edinburgh Instruments [edinst.com]
- 15. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 16. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Degradation pathways of Meralein sodium under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Meralein sodium. The information is designed to address specific issues that may be encountered during experimental studies of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under forced degradation conditions?
A1: Forced degradation studies indicate that this compound is susceptible to degradation through hydrolysis, oxidation, and photolysis.[1][2] The specific degradation products formed depend on the stressor. Under hydrolytic conditions, cleavage of the ester or amide linkage is commonly observed. Oxidative stress often leads to the formation of N-oxides or hydroxylated species. Photolytic degradation can result in complex rearrangements and fragmentation of the molecule.
Q2: I am observing unexpected peaks in my HPLC chromatogram during a stability study. What could be the cause?
A2: Unexpected peaks in an HPLC chromatogram can arise from several sources:
-
Degradation Products: this compound may be degrading under the experimental or storage conditions.[2][3]
-
Impurities: The initial sample of this compound may contain process-related impurities.
-
Excipient Interactions: If you are working with a formulation, the excipients may interact with this compound or degrade themselves.
-
Contamination: The analytical system (e.g., solvent, column, vials) could be contaminated.
To troubleshoot, it is recommended to run a blank (mobile phase), a placebo (formulation without this compound), and a stressed sample of this compound to identify the source of the peaks.
Q3: My mass balance in the stability-indicating method is below 98%. What steps should I take?
A3: A mass balance below 98% suggests that not all degradation products are being detected or that the response factors of the degradants are significantly different from the parent drug.[4] Consider the following:
-
Method Optimization: Adjust the HPLC method (e.g., gradient, wavelength) to ensure all degradation products are eluted and detected.
-
Detector Choice: A UV detector may not be suitable for degradants that lack a chromophore. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).[5][6]
-
Response Factor Determination: If possible, isolate the major degradation products and determine their individual response factors for more accurate quantification.
-
Forced Degradation Level: Degradation exceeding 20% can lead to secondary degradation products that are difficult to track. Aim for a target degradation of 5-20%.[1][4]
Q4: How can I confirm the structure of a suspected degradation product?
A4: Structural elucidation of degradation products typically involves a combination of spectroscopic techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides the molecular weight and fragmentation pattern of the degradant.[7][8]
-
High-Resolution Mass Spectrometry (HRMS): Allows for the determination of the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure. Isolation of the impurity is often required for NMR analysis.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can identify the presence of specific functional groups.[9]
Troubleshooting Guides
Issue 1: Poor resolution between this compound and its degradation products in HPLC.
-
Possible Cause: Inadequate chromatographic conditions.
-
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
Adjust the pH of the aqueous portion of the mobile phase.
-
Vary the organic modifier (e.g., acetonitrile vs. methanol) and the gradient slope.[10]
-
-
Change Column:
-
Try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a smaller particle size for higher efficiency.
-
-
Adjust Temperature:
-
Varying the column temperature can affect the selectivity of the separation.
-
-
Issue 2: Inconsistent degradation rates in photostability studies.
-
Possible Cause: Variability in light exposure or sample preparation.
-
Troubleshooting Steps:
-
Standardize Light Source: Ensure consistent light intensity and wavelength as per ICH Q1B guidelines.
-
Control Temperature: Use a temperature-controlled chamber to prevent thermal degradation from contributing to the results.
-
Sample Presentation: Ensure consistent sample thickness and container type (e.g., quartz cuvettes) for uniform light exposure.
-
Solution vs. Solid State: Be aware that photostability can differ significantly between the solid state and in solution.
-
Experimental Protocols
Protocol 1: Forced Degradation by Acid Hydrolysis
-
Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid.
-
Stress Condition: Heat the solution at 60°C for 48 hours.
-
Neutralization: After the desired time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.
-
Analysis: Dilute the sample with the mobile phase to a suitable concentration and analyze by HPLC-UV and LC-MS.
Protocol 2: Forced Degradation by Oxidation
-
Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.
-
Stress Condition: Add 3% hydrogen peroxide to the solution and keep it at room temperature for 24 hours, protected from light.[9]
-
Analysis: Dilute the sample with the mobile phase to a suitable concentration and analyze by HPLC-UV and LC-MS.
Protocol 3: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
Time (min) %B 0 5 25 80 30 80 31 5 | 35 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradant (RRT) |
| 0.1 M HCl, 60°C, 48h | 15.2% | 3 | 0.85 |
| 0.1 M NaOH, 60°C, 24h | 11.8% | 2 | 1.15 |
| 3% H₂O₂, RT, 24h | 18.5% | 4 | 0.92, 1.28 |
| Heat (80°C, 72h) | 5.3% | 1 | 1.10 |
| Photolytic (ICH Q1B) | 22.1% | >5 | Complex pattern |
Table 2: Quantitative Data for Major Degradation Products
| Degradant ID | RRT | Formation Condition | Molecular Weight (Da) |
| DP-H1 | 0.85 | Acid Hydrolysis | 342.12 |
| DP-H2 | 1.15 | Base Hydrolysis | 356.14 |
| DP-O1 | 0.92 | Oxidation | 418.15 (M+16) |
| DP-O2 | 1.28 | Oxidation | 434.14 (M+32) |
Visualizations
Caption: Hydrolytic degradation pathways of this compound.
Caption: Oxidative degradation pathways of this compound.
Caption: Workflow for degradation product identification.
References
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. waters.com [waters.com]
- 7. ijmr.net.in [ijmr.net.in]
- 8. Structural elucidation of stress degradation products of ampicillin sodium by liquid chromatography/hybrid triple quadrupole linear ion trap mass spectrometry and liquid chromatography/hybrid quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification, Isolation, and Characterization of a New Degradation Impurity in Nafcillin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method Development | HPLC Q&A | Technical Notes & Support | HPLC | Osaka Soda [sub.osaka-soda.co.jp]
Technical Support Center: Minimizing Phototoxicity in Live Cells
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential phototoxicity when using fluorescent compounds, such as Meralein sodium, in live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is phototoxicity and how do I know if my cells are experiencing it?
A: Phototoxicity is cell damage or death caused by light exposure in the presence of a photosensitizing agent. Signs of phototoxicity in your live-cell experiments can range from subtle to severe. Look for the following indicators:
-
Morphological Changes: Blebbing of the cell membrane, formation of vacuoles, rounding up of cells, or detachment from the culture surface.
-
Functional Impairment: Alterations in normal cellular processes like cell division, migration, or signaling.
-
Reduced Viability: Increased rates of apoptosis or necrosis following imaging.
-
Photobleaching: While not a direct measure of phototoxicity, rapid photobleaching can indicate high light intensity, which is a major contributor to phototoxicity.
Q2: What is the underlying mechanism of phototoxicity?
A: Phototoxicity is primarily mediated by the generation of reactive oxygen species (ROS). When a photosensitizing molecule, like a fluorescent dye, absorbs light, it can enter an excited state. This excited molecule can then transfer its energy to molecular oxygen, creating highly reactive species such as singlet oxygen and superoxide radicals. These ROS can damage cellular components like lipids, proteins, and DNA, leading to cell stress and death.[1][2]
Q3: Can the sodium salt formulation of a dye contribute to phototoxicity?
A: While the primary photosensitizing activity comes from the dye molecule itself, high concentrations of salts in the imaging medium can sometimes exacerbate cellular stress. For instance, high concentrations of sodium chloride (NaCl) have been shown to increase the production of ROS under certain conditions.[3] It is crucial to use the dye at the lowest effective concentration and in a physiologically balanced imaging medium.
Troubleshooting Guide
Issue 1: Obvious signs of cell stress or death after imaging.
If you observe morphological changes, decreased motility, or cell death immediately following or during your imaging session, follow these steps to mitigate phototoxicity.
| Troubleshooting Step | Detailed Protocol/Action | Expected Outcome |
| 1. Reduce Excitation Light Intensity | Decrease the laser power or lamp intensity to the lowest level that still provides an adequate signal-to-noise ratio. | Lower ROS production and reduced cell damage. |
| 2. Increase Camera Sensitivity/Gain | If your imaging system allows, increase the camera gain or use a more sensitive detector. | Allows for the use of lower excitation light intensity while maintaining signal quality. |
| 3. Optimize Exposure Time | Use the shortest possible exposure time that allows for clear image acquisition. Avoid continuous illumination by using shutters that are synchronized with the camera exposure.[4][5] | Minimizes the total light dose delivered to the cells. |
| 4. Use Longer Wavelengths for Excitation | If your fluorescent dye has a broad excitation spectrum, or if you have alternative dye options, choose the longest possible wavelength for excitation.[5] | Longer wavelength light is generally less energetic and causes less cellular damage. |
| 5. Reduce Dye Concentration | Titrate the concentration of this compound to determine the lowest concentration that provides sufficient labeling for your target. | Less photosensitizer in the cells leads to lower ROS generation upon illumination. |
| 6. Use Antioxidants in Media | Supplement your imaging medium with antioxidants like N-acetylcysteine (NAC) or Trolox to quench ROS. | Neutralization of ROS can significantly reduce phototoxic effects. |
Issue 2: Subtle or unexpected changes in cellular function or experimental results.
Even in the absence of overt cell death, phototoxicity can alter cellular physiology and compromise your experimental data.
| Troubleshooting Step | Detailed Protocol/Action | Expected Outcome |
| 1. Perform a "Light Dose" Control Experiment | Image a control group of cells under the same conditions but without the fluorescent dye. Also, have a group of cells stained with the dye but not exposed to the imaging light. | This helps to distinguish between phototoxicity, cytotoxicity of the dye itself, and other experimental artifacts. |
| 2. Assess Mitochondrial Health | Use a mitochondrial membrane potential-sensitive dye (e.g., TMRM) to assess mitochondrial health post-imaging. A decrease in mitochondrial potential is an early indicator of cell stress. | Quantitative assessment of sublethal phototoxic effects. |
| 3. Monitor Cell Proliferation | Perform a cell proliferation assay (e.g., MTT or cell counting) on cells after a typical imaging experiment and compare it to non-imaged control cells. | Detects any negative impact of the imaging conditions on cell division. |
| 4. Use Phototoxicity-Optimized Imaging Media | Consider using commercially available live-cell imaging solutions that are formulated to minimize phototoxicity by omitting components like phenol red and riboflavin, which can act as photosensitizers.[4] | Reduced background fluorescence and lower ROS generation. |
Experimental Protocols
Protocol 1: 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay
This is a standardized in vitro method to assess the phototoxic potential of a substance.[6]
-
Cell Seeding: Plate 3T3 mouse fibroblasts in two 96-well plates and allow them to reach optimal confluency.
-
Treatment: Treat the cells with a dilution series of this compound.
-
Exposure: Expose one plate to a non-cytotoxic dose of UVA/visible light, while keeping the other plate in the dark.
-
Incubation: Remove the test substance and incubate the cells for 24 hours.
-
Viability Assessment: Assess cell viability using the Neutral Red Uptake assay.
-
Analysis: Compare the viability of the irradiated cells to the non-irradiated cells to determine the phototoxic potential.
Protocol 2: Quantitative Assessment of ROS Production
-
Cell Preparation: Plate your cells of interest on a glass-bottom dish suitable for live-cell imaging.
-
Staining: Load the cells with this compound according to your standard protocol.
-
ROS Indicator: Add a cell-permeable ROS indicator dye (e.g., CellROX Green) to the imaging medium.
-
Imaging: Acquire a baseline fluorescence image of the ROS indicator. Then, expose a region of the cells to the excitation light used for this compound imaging.
-
Analysis: Measure the change in fluorescence intensity of the ROS indicator over time in the exposed and unexposed regions. A significant increase in fluorescence in the exposed region indicates ROS production.
Quantitative Data Summary
The following tables provide example data to illustrate how to quantify phototoxicity.
Table 1: Example Results from a 3T3 NRU Phototoxicity Assay
| This compound Conc. (µM) | Mean Viability (-UVA) | Mean Viability (+UVA) | % Photo-irritancy |
| 1 | 98% | 95% | 3% |
| 5 | 95% | 70% | 26% |
| 10 | 92% | 45% | 51% |
| 20 | 85% | 15% | 82% |
Table 2: Example Data for ROS Production Measurement
| Time Post-Illumination (min) | Relative Fluorescence Units (RFU) of CellROX Green (Illuminated Area) | Relative Fluorescence Units (RFU) of CellROX Green (Non-Illuminated Area) |
| 0 | 100 | 102 |
| 5 | 150 | 105 |
| 10 | 220 | 108 |
| 15 | 310 | 110 |
Visualizations
Signaling Pathway of Phototoxicity
Caption: General mechanism of drug-induced phototoxicity.
Experimental Workflow for Troubleshooting Phototoxicity
Caption: A stepwise approach to troubleshooting phototoxicity.
Logical Relationship of Phototoxicity Factors
References
- 1. The phenomenon of phototoxicity and long-term risks of commonly prescribed and structurally diverse drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 3. Increased reactive oxygen species contribute to high NaCl-induced activation of the osmoregulatory transcription factor TonEBP/OREBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. forum.microlist.org [forum.microlist.org]
- 5. Sodium chlorite increases production of reactive oxygen species that impair the antioxidant system and cause morphological changes in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Vital Staining for Specific Cell Types
A Note on Terminology: The term "Meralein sodium" is not widely documented in scientific literature as a specific cell stain. It is possible that this is a less common or historical name for a staining agent. This guide will focus on the principles of vital staining using a well-established and chemically related compound, Fluorescein Sodium , as a representative example to address challenges in staining specific cell types. The troubleshooting advice and protocols provided here are based on common issues encountered during vital staining procedures and can be adapted for various fluorescent dyes.
Frequently Asked Questions (FAQs)
Q1: What is Fluorescein Sodium and how does it work for cell staining?
Fluorescein sodium is a vital stain, meaning it can be applied to living cells without immediately killing them.[1][2] It is a fluorescent dye that permeates the intercellular space of tissues with disrupted epithelial integrity.[1] In cell culture, it is often used to assess cell membrane integrity as part of a viability assay. Healthy, viable cells with intact membranes will exclude the dye, while cells with compromised membranes will take it up and fluoresce.
Q2: My target cells are not staining, or the signal is too weak. What are the possible causes?
Several factors can lead to weak or no staining:
-
Incorrect dye concentration: The concentration of the staining solution may be too low.
-
Short incubation time: The cells may not have been incubated with the dye for a sufficient period.
-
Cell type specificity: Some cell types may be less permeable to the dye.
-
pH of the staining solution: The fluorescence of fluorescein is pH-dependent.
-
Photobleaching: The fluorescent signal can fade upon exposure to light.
Q3: The background fluorescence is too high, obscuring the signal from my cells. How can I reduce it?
High background fluorescence can be caused by:
-
Excess dye: The concentration of the staining solution may be too high.
-
Inadequate washing: Insufficient washing after the staining step can leave residual dye in the background.
-
Serum in the medium: Components in the cell culture medium, such as serum, can sometimes contribute to background fluorescence.
-
Autofluorescence: Some cell types naturally fluoresce at certain wavelengths.
Q4: Is Fluorescein Sodium toxic to cells?
Fluorescein sodium is generally considered to be minimally toxic and well-tolerated by most cell types for the short exposure times typical of staining protocols.[1] However, prolonged exposure or high concentrations can potentially impact cell viability. It is always recommended to perform control experiments to assess the effect of the staining procedure on your specific cell type.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or No Staining | Staining solution concentration is too low. | Increase the concentration of the Fluorescein Sodium solution incrementally. |
| Incubation time is too short. | Increase the incubation time. Perform a time-course experiment to determine the optimal duration. | |
| pH of the staining buffer is not optimal. | Ensure the pH of your staining buffer is within the optimal range for fluorescein fluorescence (typically slightly alkaline). | |
| The cell membrane is not permeable. | For intracellular targets (not typical for fluorescein as a viability stain), a permeabilization step with a mild detergent may be needed. This, however, will kill the cells. | |
| High Background | Staining solution concentration is too high. | Decrease the concentration of the Fluorescein Sodium solution. |
| Inadequate washing. | Increase the number and/or duration of washing steps after staining. | |
| Presence of serum or other interfering substances. | Perform staining in a serum-free medium or buffer. | |
| Uneven Staining | Incomplete mixing of the staining solution. | Ensure the staining solution is thoroughly mixed before and during application to the cells. |
| Cell clumping. | Ensure a single-cell suspension before staining. | |
| Rapid Fading of Fluorescence | Photobleaching. | Minimize the exposure of stained cells to the excitation light. Use an anti-fade mounting medium if preparing slides for microscopy. |
Experimental Protocols
Protocol 1: Cell Viability Assessment with Fluorescein Sodium
This protocol is designed to distinguish between viable and non-viable cells in a suspension culture.
Materials:
-
Fluorescein Sodium powder
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell suspension
-
Propidium Iodide (PI) solution (as a counterstain for dead cells)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filters
Procedure:
-
Prepare Staining Solution: Prepare a 1 mg/mL stock solution of Fluorescein Sodium in PBS. From this, prepare a working solution of 1-5 µg/mL in PBS.
-
Cell Preparation: Centrifuge your cell suspension and resuspend the pellet in PBS to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add the Fluorescein Sodium working solution to the cell suspension and incubate for 5-15 minutes at room temperature, protected from light.
-
Counterstaining (Optional): Add Propidium Iodide to the cell suspension at a final concentration of 1-2 µg/mL and incubate for 1-2 minutes.
-
Washing: Centrifuge the stained cells, remove the supernatant, and resuspend the cell pellet in fresh PBS. Repeat this washing step twice.
-
Visualization: Place a small drop of the cell suspension onto a microscope slide, cover with a coverslip, and observe under a fluorescence microscope. Viable cells will exclude both dyes, while dead cells will stain red with PI and may show some green fluorescence if the membrane is compromised.
Quantitative Data Summary
| Parameter | Concentration Range | Incubation Time | Excitation/Emission (nm) |
| Fluorescein Sodium | 1 - 10 µg/mL | 5 - 30 minutes | ~494 / ~521 |
| Propidium Iodide | 1 - 5 µg/mL | 1 - 5 minutes | ~535 / ~617 |
Note: Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.
Diagrams
Caption: A generalized workflow for staining cells with Fluorescein Sodium.
Caption: The logical basis for using Fluorescein Sodium to differentiate viable and non-viable cells.
References
Technical Support Center: Overcoming Resistance to Cellular Staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during cellular staining experiments. While the specific properties of "Meralein sodium" are not detailed in widely available scientific literature, this guide addresses prevalent issues in vital and non-vital staining procedures, using analogous well-documented stains as examples to provide actionable solutions.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues such as weak or inconsistent staining, high background, and unexpected staining patterns.
Problem 1: Weak or No Staining
| Potential Cause | Recommended Solution | Relevant Stains |
| Incorrect dye concentration | Optimize the staining solution concentration through a dilution series. | Fluorescein sodium, Propidium iodide |
| Insufficient incubation time | Increase the incubation period to allow for adequate dye penetration. | Most vital and fixed cell stains |
| Suboptimal pH of staining buffer | Ensure the buffer pH is within the optimal range for the specific dye. | Fluorescein (pH sensitive) |
| Cell membrane impermeability | For intracellular targets, include a permeabilization step (e.g., with Triton X-100 or saponin). | DAPI, Hoechst |
| Dye degradation | Use fresh staining solutions and store dyes as recommended by the manufacturer, protected from light. | Most fluorescent dyes |
| Low target expression | If staining a specific cellular component, confirm its presence and expression level via an alternative method like western blotting or PCR. | Immunohistochemistry, Immunofluorescence |
Problem 2: High Background Staining
| Potential Cause | Recommended Solution | Relevant Stains |
| Excessive dye concentration | Reduce the concentration of the staining solution. | Eosin, Methylene blue |
| Inadequate washing | Increase the number and duration of wash steps after staining. | All staining procedures |
| Non-specific binding | Include a blocking step (e.g., with BSA or serum) before applying the primary staining agent. | Immunofluorescence |
| Hydrophobic interactions | Add a non-ionic detergent like Tween-20 to the wash buffer to reduce non-specific binding. | Immunohistochemistry |
| Autofluorescence | Treat tissue with a quenching agent like sodium borohydride or use a spectral imaging system to subtract the background. | Fluorescent staining in tissues with high collagen/elastin |
Problem 3: Artifacts and Inconsistent Staining
| Potential Cause | Recommended Solution | Relevant Stains |
| Cell death or stress | Handle cells gently and ensure they are healthy before staining, especially with vital dyes. | Calcein AM, Ethidium homodimer-1 |
| Fixation issues | Optimize the fixation method (e.g., paraformaldehyde vs. methanol) and duration.[1] | Immunohistochemistry, Immunofluorescence |
| Uneven dye application | Ensure the entire sample is evenly covered with the staining solution. | All staining procedures |
| Precipitation of dye | Filter the staining solution before use to remove any precipitates. | Crystal violet |
Frequently Asked Questions (FAQs)
Q1: My vital stain is showing positive signals in all cells, even the healthy ones. What could be the issue?
A1: This could be due to the dye concentration being too high, leading to cytotoxicity and non-specific uptake. Try reducing the dye concentration and the incubation time. Also, ensure your cell culture is healthy and not overly confluent, as stressed cells can become leaky and take up dyes they would normally exclude.
Q2: How can I be sure that the staining I'm seeing is specific to my target?
A2: It is crucial to run proper controls. A negative control (cells without the staining agent) will help you identify autofluorescence. For targeted stains like immunofluorescence, an isotype control (an antibody of the same class but not specific to your target) is essential to check for non-specific antibody binding. A positive control (a cell line or tissue known to express the target) will confirm that your protocol and reagents are working correctly.
Q3: The fluorescent signal from my stain fades very quickly. How can I prevent this?
A3: This phenomenon is known as photobleaching. To minimize it, reduce the exposure time and intensity of the excitation light. Use an anti-fade mounting medium when preparing your slides for microscopy. It is also good practice to acquire images promptly after staining.
Q4: Can I use a stain designed for live cells on fixed cells?
A4: Generally, no. Vital dyes are often designed to be actively processed or excluded by living cells. The fixation process drastically alters the cell membrane and intracellular environment, meaning the stain will not behave as intended. Always use stains that are validated for your chosen sample preparation method (live or fixed).
Experimental Protocols & Workflows
General Staining Workflow
The following diagram illustrates a typical workflow for cellular staining.
Caption: A generalized workflow for cellular staining experiments.
Troubleshooting Logic for Weak Staining
This decision tree can guide you through troubleshooting weak or absent staining signals.
Caption: A decision tree for troubleshooting weak staining results.
References
Technical Support Center: Enhancing the Stability of Meralein Sodium in Complex Media
A comprehensive resource for researchers, scientists, and drug development professionals.
This guide provides in-depth technical support for troubleshooting stability issues encountered with Meralein sodium in complex experimental media. As a xanthene-based dye, this compound shares structural similarities with fluorescein and its derivatives. The information and protocols presented here are largely based on data from these analogous compounds and are intended to provide a strong framework for optimizing the stability of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is rapidly losing its color/fluorescence. What are the primary causes?
A1: The instability of xanthene dyes like this compound in complex media is often multifactorial. The primary culprits are typically:
-
Photodegradation: Exposure to ambient or excitation light can cause irreversible degradation of the dye.[] This is a common issue with fluorescent molecules.
-
pH Sensitivity: The fluorescence intensity and stability of fluorescein and its derivatives are highly dependent on the pH of the solution.[] this compound likely exhibits similar pH sensitivity.
-
Reactive Oxygen Species (ROS): Components in complex media can generate ROS, especially when exposed to light, leading to oxidative degradation of the dye.
-
Enzymatic Degradation: Complex biological media may contain enzymes that can hydrolyze or otherwise degrade this compound.[2][3]
-
Interactions with Media Components: Certain components of cell culture media, such as tryptone, peptone, and yeast extract, have been shown to promote the hydrolysis of fluorescein derivatives.[2][3]
Q2: How can I minimize photodegradation of this compound during my experiments?
A2: Protecting your this compound solutions from light is crucial. Here are some key strategies:
-
Work in Low-Light Conditions: Whenever possible, prepare and handle solutions in a darkened room or under amber lighting.
-
Use Amber or Opaque Containers: Store stock solutions and experimental samples in light-blocking containers.
-
Minimize Exposure During Analysis: When using techniques like fluorescence microscopy, reduce the excitation light intensity and exposure time to the minimum required for data acquisition.[4]
-
Incorporate Antioxidants: The addition of antioxidants to your media can help quench reactive oxygen species that contribute to photodegradation.
Q3: What is the optimal pH range for working with this compound?
A3: Based on data for fluorescein, the stability and fluorescence of xanthene dyes are generally higher in slightly alkaline conditions. For fluorescein, the fluorescence intensity increases significantly as the pH rises from 6.9 to 8.4 and then remains relatively constant at higher pH values.[5] It is recommended to maintain the pH of your this compound solutions above 8 to ensure optimal fluorescence and stability. However, it is crucial to verify the optimal pH for your specific application, as extreme pH values can also lead to degradation.
Q4: Are there any specific components in my cell culture medium that could be degrading this compound?
A4: Yes, certain components commonly found in microbiological and cell culture media can contribute to the degradation of xanthene dyes. Studies on fluorescein diacetate have shown that tryptone, peptone, and yeast extract can promote hydrolysis.[2][3] Buffers such as Tris-HCl and sodium phosphate can also influence stability.[2] If you suspect media-induced degradation, consider preparing a simplified buffer system to test for compatibility.
Q5: Can I do anything to stabilize my this compound solution for longer-term storage?
A5: For long-term storage, it is recommended to prepare stock solutions in a suitable solvent (e.g., DMSO) and store them at -20°C or below, protected from light.[6] For working solutions in aqueous media, consider the following:
-
Buffering: Maintain an optimal pH, likely in the slightly alkaline range.
-
Antioxidants: The addition of antioxidants like ascorbic acid or Trolox (a vitamin E analog) can mitigate oxidative degradation.[7]
-
Chelating Agents: If metal-catalyzed degradation is suspected, the addition of a chelating agent like EDTA may be beneficial.
-
Protection from Light: Always store solutions in the dark.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Rapid loss of color/fluorescence upon light exposure | Photodegradation | 1. Minimize light exposure at all stages of the experiment. 2. Use low-intensity excitation light for the shortest possible duration. 3. Add photostabilizing agents or antioxidants to the medium (e.g., ascorbic acid, Trolox).[7] 4. Ensure the solution is deoxygenated if possible, as oxygen can participate in photodegradation pathways. |
| Inconsistent fluorescence readings between samples | pH variation | 1. Ensure all samples are prepared in a well-buffered solution at a consistent pH. 2. Measure the pH of your final experimental solutions to confirm uniformity. 3. Adjust the pH to the optimal range for this compound stability and fluorescence (likely slightly alkaline).[5] |
| Gradual decrease in signal over time in the dark | Chemical instability in the medium | 1. Test the stability of this compound in a simplified buffer to identify problematic media components. 2. If complex biological media are necessary, consider purification steps to remove degradative enzymes. 3. Evaluate the effect of different buffering agents on stability.[2] |
| Precipitation of the dye | Poor solubility, pH shift, or interaction with media components | 1. Ensure the concentration of this compound is within its solubility limit in your medium. 2. Check and adjust the pH of the solution. 3. Consider using a stock solution in an organic solvent (e.g., DMSO) and diluting it into your aqueous medium immediately before use. |
Quantitative Data on Stability
The following tables summarize quantitative data on the stability of fluorescein, which can be used as a proxy for this compound.
Table 1: Influence of pH and Additives on the Photodegradation Rate of Fluorescein
| Condition | pH | Additive | Degradation Rate Constant (h⁻¹) | Reference |
| Bright Sunlight | 11.2 | None | -1.96 | [2] |
| Bright Sunlight | 5.2 | None | -0.47 | [2] |
| Bright Sunlight | 11.2 | Sodium Sulfide (2.9 mM) | -0.10 | [2] |
| Bright Sunlight (distilled water) | Not specified (likely near neutral) | None | -0.256 (over 3 days including nighttime) | [2] |
Table 2: Fluorescence Quantum Yield of Fluorescein in Different Solvents
| Solvent | Quantum Yield (Φ) | Reference |
| 0.1 N NaOH (aqueous) | 0.925 ± 0.015 | |
| Ethanol | 0.950 ± 0.015 (for Rhodamine 6G, a related xanthene dye) | |
| Acetonitrile | Varies with derivative | [8] |
| Dimethyl Sulfoxide (DMSO) | Varies with derivative | [8] |
| Tetrahydrofuran (THF) | Varies with derivative | [8] |
Experimental Protocols
Protocol 1: General Photostability Assessment
This protocol provides a basic framework for assessing the photostability of this compound under specific experimental conditions.
-
Solution Preparation: Prepare a solution of this compound in the complex medium of interest at the desired working concentration.
-
Control Sample: Transfer an aliquot of the solution to a light-protected container (e.g., an amber vial wrapped in aluminum foil). This will serve as the dark control.
-
Test Sample: Transfer an equal aliquot to a transparent container of the same type.
-
Light Exposure: Expose the test sample to a controlled light source that mimics the experimental conditions (e.g., the light source of a fluorescence microscope or ambient laboratory light). Place the dark control sample in the same environmental conditions (e.g., temperature) but shielded from light.
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), take aliquots from both the test and control samples.
-
Quantification: Analyze the concentration of this compound in each aliquot using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC with fluorescence detection (see Protocol 3).
-
Data Analysis: Plot the concentration of this compound as a function of time for both the light-exposed and dark control samples. The difference in the degradation rate between the two will indicate the extent of photodegradation.
Protocol 2: Evaluation of pH Stability
This protocol is designed to determine the stability of this compound across a range of pH values.
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., from pH 4 to 10).
-
Solution Preparation: Prepare a stock solution of this compound. Add a small, constant volume of the stock solution to each buffer to create a series of solutions with varying pH but the same initial dye concentration.
-
Incubation: Incubate all solutions at a constant temperature, protected from light.
-
Sampling and Quantification: At various time points (e.g., 0, 1, 4, 8, 24 hours), measure the concentration of this compound in each solution using an appropriate analytical method.
-
Data Analysis: Plot the remaining percentage of this compound against time for each pH value to determine the pH at which the compound is most stable.
Protocol 3: HPLC Method for Quantification of this compound and its Degradation Products
This High-Performance Liquid Chromatography (HPLC) method, adapted from protocols for fluorescein, can be used to separate and quantify this compound and its potential degradation products.[9][10]
-
Instrumentation: A standard HPLC system with a fluorescence or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 100 mm, 3.5 µm particle size) is a good starting point.[9]
-
Mobile Phase A: 20 mM potassium dihydrogen phosphate buffer, pH adjusted to 3.0.[9]
-
Mobile Phase B: Isopropanol or acetonitrile.[9]
-
Gradient: A gradient elution may be necessary to separate the parent compound from its more polar degradation products. A typical starting point could be a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 - 1.5 mL/min.[9]
-
Column Temperature: 40 °C.[9]
-
Detection:
-
Fluorescence: Set the excitation and emission wavelengths to the maxima for this compound.
-
UV-Vis: Monitor at the absorbance maximum of this compound.
-
-
Sample Preparation: Dilute the samples in the initial mobile phase composition.
-
Quantification: Use a calibration curve prepared with known concentrations of a this compound standard.
Visualizations
Caption: Key factors affecting the stability of this compound.
Caption: A logical workflow for troubleshooting this compound instability.
Caption: A simplified potential degradation pathway for xanthene dyes.
References
- 2. researchgate.net [researchgate.net]
- 3. Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ulab360.com [ulab360.com]
- 7. The antioxidant Trolox enhances the oxidation of 2',7'-dichlorofluorescin to 2',7'-dichlorofluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Quality by design paradigm for optimization of green stability indicating HPLC method for concomitant determination of fluorescein and benoxinate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.ekb.eg [journals.ekb.eg]
Validation & Comparative
A Comparative Guide to Fluorescent Probes for Intracellular Sodium Imaging
For researchers, scientists, and drug development professionals investigating the intricate roles of sodium in cellular signaling, selecting the optimal biological probe is a critical first step. This guide provides a comprehensive comparison of commercially available fluorescent probes for intracellular sodium detection, offering insights into their performance characteristics and experimental application. While the novel probe "Meralein sodium" was the initial subject of this guide, a thorough review of the scientific literature and chemical databases did not yield information on its use as a biological probe. Therefore, this guide will focus on established and validated fluorescent sodium indicators to assist researchers in making informed decisions for their experimental needs.
Performance Comparison of Fluorescent Sodium Probes
The selection of a fluorescent probe for measuring intracellular sodium concentration ([Na⁺]i) depends on several factors, including the specific experimental system, the required sensitivity, and the available imaging instrumentation. Below is a comparative summary of the most commonly used fluorescent sodium probes.
| Probe Name | Excitation (nm) | Emission (nm) | Kd (mM) | Selectivity (Na⁺ vs. K⁺) | Key Features |
| Sodium Green | ~507 | ~532 | ~21 | High | Good photostability; suitable for fluorescence lifetime imaging (FLIM).[1] |
| CoroNa Green | ~492 | ~516 | ~80 | ~4x | Exhibits an increase in fluorescence emission intensity upon Na⁺ binding.[2] |
| Asante NaTRIUM Green-2 (ANG-2) | ~532 | ~550 | ~30 | ~20x | Improved fluorescence properties and high selectivity for Na⁺ over K⁺.[2] |
| SBFI (Sodium-binding benzofuran isophthalate) | 340 / 380 | ~500 | ~17.6 | Moderate | Ratiometric dye, allowing for more quantitative measurements by minimizing effects of photobleaching and dye concentration.[2] |
Experimental Protocol: Measurement of Intracellular Sodium Using Fluorescent Probes
This protocol provides a general workflow for loading a fluorescent sodium indicator into cultured cells and measuring changes in intracellular sodium concentration using fluorescence microscopy. This protocol may need to be optimized for specific cell types and experimental conditions.
Caption: A generalized workflow for measuring intracellular sodium.
Detailed Steps:
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture them to the desired density.
-
Probe Loading:
-
Prepare a loading solution containing the AM ester form of the chosen sodium probe (e.g., 5 µM Sodium Green AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution). The addition of a non-ionic detergent like Pluronic F-127 can aid in dye solubilization.
-
Remove the culture medium and incubate the cells with the loading solution at 37°C for 30-60 minutes.
-
Wash the cells three times with the physiological buffer to remove the extracellular dye.
-
-
Imaging:
-
Place the coverslip with the loaded cells into a perfusion chamber on the stage of a fluorescence microscope equipped with the appropriate filter sets for the chosen probe.
-
Acquire a baseline fluorescence signal.
-
Induce a change in intracellular sodium concentration using a relevant stimulus. For calibration purposes, ionophores like gramicidin or monensin can be used in buffers with known sodium concentrations.
-
Record the changes in fluorescence intensity or ratio over time.
-
-
Data Analysis:
-
Measure the fluorescence intensity of regions of interest (individual cells) and subtract the background fluorescence.
-
For ratiometric probes like SBFI, calculate the ratio of fluorescence intensities at the two excitation wavelengths.
-
To obtain quantitative [Na⁺]i values, a calibration curve must be generated at the end of each experiment by exposing the cells to solutions with varying known sodium concentrations in the presence of an ionophore.
-
Visualizing Sodium's Role in Cellular Signaling
Changes in intracellular sodium concentration are integral to various signaling pathways. The diagram below illustrates a simplified, hypothetical pathway where the activation of a receptor leads to sodium influx and downstream cellular responses.
Caption: A model of a signal transduction cascade involving sodium influx.
This guide provides a foundational understanding of the tools available for intracellular sodium imaging. The choice of the probe and the specifics of the experimental protocol will ultimately be dictated by the biological question being addressed. Careful optimization and validation are essential for obtaining accurate and reproducible results.
References
Meralein Sodium vs. Rose Bengal for Conjunctival Staining: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate staining agents is critical for the accurate assessment of ocular surface integrity. While rose bengal is a well-established dye for conjunctival staining, this guide also explores meralein sodium. However, a direct comparison is challenging due to the limited contemporary scientific data available for this compound in ophthalmic applications.
Overview of Staining Agents
Rose Bengal is a derivative of fluorescein and has been used in ophthalmology for decades.[1] It is known to stain dead or devitalized epithelial cells of the cornea and conjunctiva, as well as mucus.[2] The staining mechanism is understood to be related to the protection afforded by the tear film; areas with a compromised or absent tear film allow rose bengal to penetrate and stain the underlying cells.[3][4]
This compound , also known as Merodicein, is a mercury-containing compound.[2] Historically, it was used as an antiseptic and disinfectant.[2] Its chemical formula is C19H9HgI2NaO7S.[2] There is a significant lack of current scientific literature detailing its use, efficacy, or safety for conjunctival staining in a clinical or research setting. The available references date back to the early 1930s and focus on its antiseptic properties rather than its utility as a diagnostic stain for the ocular surface.[2]
Comparative Data
Due to the absence of published experimental data on the use of this compound for conjunctival staining, a direct quantitative comparison with rose bengal is not feasible. The following table summarizes the available information for rose bengal.
Table 1: Properties of Rose Bengal for Conjunctival Staining
| Property | Rose Bengal |
| Staining Target | Dead or devitalized epithelial cells, mucus, and cells not protected by the tear film.[1][2][3] |
| Concentration Used | Typically 1%.[1] |
| Patient Comfort | Known to cause stinging and discomfort upon instillation.[5][6][7] |
| Toxicity | Exhibits intrinsic cytotoxicity, which can be augmented by light exposure.[3][4][5] It is not considered a true vital dye as it can stain healthy cells and affect their viability.[5] |
| Clinical Application | Diagnosis and monitoring of dry eye syndrome and other ocular surface disorders.[5] |
Staining Mechanism and Pathway
The staining mechanism of rose bengal is not fully elucidated but is thought to involve the integrity of the cell membrane and the protective layer of the tear film.
Caption: Rose bengal staining pathway.
Experimental Protocols
As no recent experimental protocols for the use of this compound in conjunctival staining are available, this section details a typical protocol for rose bengal staining.
Protocol: Rose Bengal Staining for Conjunctival Evaluation
-
Preparation: A sterile, single-use strip impregnated with 1% rose bengal is prepared.
-
Instillation: The tip of the strip is moistened with a drop of sterile saline. The patient is instructed to look upwards, and the lower eyelid is gently pulled down. The moistened tip of the strip is then lightly touched to the inferior palpebral conjunctiva. Care is taken to avoid contact with the cornea.
-
Observation: After a few blinks to distribute the dye, the ocular surface is examined using a slit lamp with white light at low to moderate illumination.[1]
-
Grading: The degree of staining on the temporal and nasal conjunctiva is graded using a standardized scale, such as the van Bijsterveld scale or the Oxford scheme.
Conclusion
Rose bengal remains a widely documented, albeit sometimes uncomfortable, tool for assessing conjunctival surface damage. Its staining properties and clinical utility are well-established in scientific literature.
In contrast, this compound is a historical antiseptic with no apparent modern application or supporting data for use in conjunctival staining. The presence of mercury in its formulation also raises significant safety concerns that would need to be addressed before any clinical consideration. Therefore, for researchers and clinicians seeking a reliable method for conjunctival staining, rose bengal, or alternatives like lissamine green, are the evidence-based choices. A comparative study of this compound would require foundational research to establish its staining characteristics, efficacy, and, most importantly, its safety profile for ophthalmic use.
References
- 1. Toxic effect of rose bengal dye on the living human corneal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. merckindex.rsc.org [merckindex.rsc.org]
- 4. Comparison of fluorescein and rose bengal staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vital Dyes for Dry Eyes [reviewofoptometry.com]
- 6. researchgate.net [researchgate.net]
- 7. The Dye-namics of Dry-Eye Diagnosis [reviewofophthalmology.com]
A Comparative Guide: Fluorescent vs. Established Histological Staining Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between fluorescent staining methodologies, exemplified by the widely used fluorescein sodium, and established histological staining techniques, primarily focusing on the gold standard, Hematoxylin and Eosin (H&E). While the initial topic of interest was Meralein sodium, it is crucial to clarify that this compound is not a histological stain but rather an antiseptic with slight fluorescent properties. Therefore, a direct cross-validation with standard histological stains is not applicable. This guide pivots to a more relevant comparison for researchers: the respective capabilities and applications of fluorescent and conventional bright-field staining in tissue analysis.
Introduction: Clarification on this compound
This compound (CAS Registry Number: 4386-35-0) is identified as an antiseptic and disinfectant. Its primary application is not in histological staining for microscopic analysis. While its aqueous solution is noted to be slightly fluorescent, it is not utilized as a fluorescent probe or stain in the same manner as compounds developed for cellular and tissue imaging. Consequently, there is no available data or established protocols for its use in histological applications, making a direct comparison with standard methods like H&E staining unfounded.
This guide will therefore focus on a comparison between a well-established fluorescent dye, Fluorescein sodium , and the universally adopted histological stain, Hematoxylin and Eosin (H&E) , to provide a valuable comparative resource for researchers.
Quantitative Data Summary
The following table summarizes key comparative metrics between fluorescent staining (using Fluorescein as an example) and H&E staining. This data is synthesized from various comparative studies in the field.
| Feature | Fluorescent Staining (e.g., Fluorescein) | Hematoxylin & Eosin (H&E) Staining |
| Principle | Excitation of fluorophores with a specific wavelength of light, followed by detection of emitted light of a longer wavelength. | Differential staining of cellular components based on their acidic or basic nature. |
| Primary Application | Localization of specific molecules, cells, or structures; real-time imaging of living cells; high-contrast imaging. | General morphology and cytological detail of fixed tissues; routine pathological diagnosis. |
| Specificity | High (can be targeted to specific proteins with antibodies). | Low to moderate (stains general cellular components). |
| Resolution | Higher potential resolution, especially with super-resolution microscopy. | Limited by the diffraction of visible light. |
| Throughput | Can be lower due to sequential imaging of different fluorophores. | High throughput, suitable for large batches of slides. |
| Cost | Can be higher due to the cost of fluorescent probes, antibodies, and specialized microscope equipment. | Generally lower cost for reagents and equipment. |
| Photostability | Prone to photobleaching, limiting observation time. | Stable, allows for long-term storage and repeated viewing. |
Experimental Protocols
Fluorescein Sodium Staining Protocol (for cell viability/corneal abrasion)
This protocol is a general guideline for the topical application of fluorescein sodium for assessing cell viability or epithelial integrity.
-
Preparation of Staining Solution: Prepare a 1% to 2% solution of sodium fluorescein in sterile saline. For ease of use, sterile, single-use fluorescein-impregnated paper strips are common in clinical and research settings.
-
Application:
-
If using a solution, instill one drop of the fluorescein solution onto the tissue or cells.
-
If using a strip, moisten the tip of the fluorescein strip with a drop of sterile saline. Gently touch the moistened tip to the tissue surface.
-
-
Incubation: Allow the dye to distribute for approximately 2 minutes.[1]
-
Washing (Optional): Gently rinse with sterile saline to remove excess unbound dye.
-
Visualization: Examine the sample under a fluorescence microscope equipped with a cobalt blue filter (excitation wavelength ~490 nm). Areas of fluorescence (bright green, emission wavelength ~530 nm) indicate regions where the dye has been taken up by compromised cells or has pooled in epithelial defects.[1][2]
Hematoxylin and Eosin (H&E) Staining Protocol (for paraffin-embedded tissue sections)
This is a standard protocol for H&E staining of formalin-fixed, paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 2 minutes.
-
Immerse in 70% Ethanol: 2 minutes.
-
Rinse in distilled water.
-
-
Hematoxylin Staining:
-
Immerse in Harris Hematoxylin solution for 3-5 minutes.[3]
-
Rinse in running tap water.
-
-
Differentiation:
-
Quickly dip slides in 1% Acid Alcohol (1% HCl in 70% ethanol) to remove excess stain.[3]
-
-
Bluing:
-
Rinse in running tap water.
-
Immerse in a bluing agent (e.g., Scott's Tap Water Substitute or ammonia water) for 30-60 seconds until sections turn blue.[4]
-
Rinse in running tap water.
-
-
Eosin Staining:
-
Immerse in 1% Eosin Y solution for 1-3 minutes.[3]
-
Rinse in tap water.
-
-
Dehydration and Clearing:
-
Immerse in 95% Ethanol: 2 changes, 30 seconds each.
-
Immerse in 100% Ethanol: 2 changes, 30 seconds each.
-
Immerse in Xylene: 2 changes, 30 seconds each.
-
-
Mounting: Apply a coverslip using a xylene-based mounting medium.
Visualizations
Signaling Pathway of Fluorescence
Caption: Basic principle of fluorescence microscopy.
Experimental Workflow: Fluorescent vs. H&E Staining
Caption: Comparison of experimental workflows.
Logical Relationship: Method Selection
Caption: Decision tree for staining method selection.
References
A Comparative Analysis of Ophthalmic Dyes: A Focus on Meralein Sodium and Modern Alternatives
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the historical ophthalmic antiseptic, Meralein sodium, with currently utilized ophthalmic dyes. This analysis is supported by a review of available data on their performance, safety profiles, and the experimental protocols used for their evaluation.
Introduction: The Historical Context of this compound
This compound, a mercury-based organic compound, specifically monohydroxymercuridiiodoresorcinsulfonphthalein sodium salt, was historically used as a topical antiseptic and disinfectant in the early 20th century. Its application in ophthalmology stemmed from the broad-spectrum antimicrobial properties of mercury compounds, which were widely used before the advent of modern antibiotics and safer antiseptics. However, the significant neurotoxic and cytotoxic potential of mercury has rendered this compound and other mercury-containing compounds obsolete for ophthalmic use. This guide will compare the known characteristics of this compound with a range of modern ophthalmic dyes to highlight the evolution of safety and efficacy in ocular diagnostics and surgery.
Comparative Analysis of Ophthalmic Dyes
The following sections provide a detailed comparison of this compound with commonly used ophthalmic dyes: Fluorescein Sodium, Rose Bengal, Lissamine Green, Trypan Blue, and Indocyanine Green. The comparison focuses on their chemical properties, staining mechanisms, applications, and toxicological profiles.
Table 1: General Properties and Applications of Ophthalmic Dyes
| Dye | Chemical Class | Primary Application | Staining Mechanism |
| This compound | Organomercurial | Historical Antiseptic | Presumed disruption of cellular membranes and protein binding. |
| Fluorescein Sodium | Xanthene | Corneal surface integrity, angiography | Stains intercellular spaces of compromised epithelial cells. |
| Rose Bengal | Xanthene | Devitalized corneal and conjunctival cells | Stains nuclei and cytoplasm of degenerated and dead cells, and mucus.[1] |
| Lissamine Green | Phenylmethane | Devitalized conjunctival cells | Stains degenerated cells with compromised cell membranes.[2] |
| Trypan Blue | Azo Dye | Anterior capsule, epiretinal membranes | Stains dead tissues and membranes by entering cells with compromised membranes. |
| Indocyanine Green | Cyanine | Retinal and choroidal angiography, chromovitrectomy | Binds to plasma proteins for angiography; stains the internal limiting membrane. |
Table 2: Comparative Performance and Safety of Ophthalmic Dyes
| Dye | Staining Efficacy | Patient Comfort | Known Cytotoxicity |
| This compound | Data not available | Presumed to be highly irritating | High due to mercury content |
| Fluorescein Sodium | Excellent for corneal abrasions | Generally well-tolerated | Low intrinsic toxicity.[3] |
| Rose Bengal | High for devitalized cells | Can cause significant stinging and discomfort | Intrinsic cytotoxicity and phototoxicity.[4][5] |
| Lissamine Green | Good for conjunctival staining | Well-tolerated, minimal discomfort[2][6] | Low, considered safer than Rose Bengal.[6] |
| Trypan Blue | Excellent for intraocular membranes | Used intraocularly, not for topical comfort assessment | Low toxicity at surgical concentrations. |
| Indocyanine Green | Excellent for vascular and membrane staining | Used intravenously or intraocularly | Dose-dependent retinal toxicity reported. |
Experimental Protocols
Ocular Surface Staining Evaluation
Objective: To assess the integrity of the corneal and conjunctival epithelium using vital dyes.
Materials:
-
Sterile, single-use fluorescein sodium (1%) and lissamine green (1%) impregnated paper strips.
-
Preservative-free sterile saline.
-
Slit lamp with cobalt blue and white light illumination.
-
Wratten #12 yellow filter (for fluorescein).
Protocol:
-
Moisten the tip of a dye-impregnated strip with a single drop of sterile saline.
-
Gently touch the moistened strip to the inferior palpebral conjunctiva, avoiding contact with the cornea.
-
Allow the dye to distribute across the ocular surface for 1-2 minutes.
-
Examine the cornea and conjunctiva using a slit lamp.
-
For fluorescein, use the cobalt blue filter with the Wratten #12 filter to enhance visualization of staining.
-
For lissamine green, use white light.
-
-
Grade the staining intensity and pattern based on a standardized scale (e.g., Oxford Grading Scale). The timing of observation is critical as staining patterns can change over time.[7][8]
In Vitro Cytotoxicity Assessment: MTT Assay
Objective: To determine the cytotoxic effect of ophthalmic dyes on ocular cell lines (e.g., human corneal epithelial cells, ARPE-19).
Materials:
-
Ocular cell line of interest.
-
Cell culture medium and supplements.
-
96-well plates.
-
Ophthalmic dye solutions of varying concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader.
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the culture medium with fresh medium containing various concentrations of the ophthalmic dye. Include a vehicle control (medium without dye).
-
Incubate the cells for a specified period (e.g., 30 minutes, 2 hours, 24 hours).
-
After incubation, remove the dye-containing medium and wash the cells with PBS.
-
Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.[9]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[9]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Visualizations
Caption: Experimental workflow for the comparative analysis of ophthalmic dyes.
Caption: Simplified staining mechanisms of common topical ophthalmic dyes.
Caption: Generalized signaling pathways involved in ophthalmic dye-induced cytotoxicity.
Conclusion
The comparative analysis clearly demonstrates the significant advancements in ophthalmic dyes since the era of this compound. The transition from mercury-based compounds to modern vital dyes reflects a profound shift towards enhanced safety and targeted diagnostic capabilities. While this compound served a purpose in an era with limited options, its inherent toxicity makes it unsuitable for modern ophthalmic practice. In contrast, current dyes like fluorescein, lissamine green, trypan blue, and indocyanine green offer a diverse toolkit for clinicians and researchers, each with specific applications and well-characterized safety profiles. The choice of dye is now guided by the specific clinical or research question, balancing staining efficacy with patient comfort and minimizing potential cytotoxicity. Further research continues to refine existing dyes and explore novel agents to further improve the diagnosis and treatment of ocular conditions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Lissamine Green in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of fluorescein and rose bengal staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. provectusbio.com [provectusbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing evaluation of Lissamine Green parameters for ocular surface staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ocular surface staining: Current concepts and techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tearfilm.org [tearfilm.org]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
Obsolete Diuretic Meralein Sodium: A Comparative Analysis of Specificity and Selectivity Against Modern Alternatives
For decades, mercurial diuretics like Meralein sodium were mainstays in the management of fluid retention. However, their use has been relegated to the annals of medical history due to significant toxicity concerns. This guide provides a comparative analysis of this compound, representing the obsolete class of mercurial diuretics, against modern diuretic agents. The focus is on the specificity and selectivity of their mechanisms of action, supported by a conceptual understanding derived from historical data and the well-established pharmacology of current diuretic classes.
This compound, an organomercurial compound, induced diuresis by inhibiting sodium reabsorption in the kidneys. However, the non-specific nature of its interaction with vital proteins led to a poor safety profile, paving the way for the development of safer and more targeted diuretic therapies. This comparison underscores the evolution of diuretic drug development, moving from broad-spectrum agents to those with highly specific molecular targets.
Mechanism of Action: A Tale of Two Eras
The fundamental difference between this compound and modern diuretics lies in their molecular targets within the nephron, the functional unit of the kidney.
This compound (Mercurial Diuretic): The diuretic effect of mercurial compounds stemmed from the ability of mercury ions to bind to sulfhydryl groups (-SH) on various proteins.[1] In the kidney, this action was thought to primarily inhibit the Na-K-2Cl cotransporter in the thick ascending loop of Henle.[2] This inhibition reduced the reabsorption of sodium, chloride, and potassium, leading to increased water excretion.
Modern Diuretics: In contrast, modern diuretics are designed to interact with specific renal transporters with high affinity and selectivity. This targeted approach minimizes off-target effects and enhances safety. The major classes include:
-
Loop Diuretics (e.g., Furosemide): These drugs also target the Na-K-2Cl cotransporter in the thick ascending loop of Henle, but with much greater specificity than mercurial diuretics.[3]
-
Thiazide Diuretics (e.g., Hydrochlorothiazide): This class inhibits the Na-Cl cotransporter in the distal convoluted tubule.[3]
-
Potassium-Sparing Diuretics (e.g., Spironolactone, Amiloride): These agents act on the collecting duct, either by blocking the epithelial sodium channel (ENaC) or by antagonizing the mineralocorticoid receptor.[3]
-
SGLT2 Inhibitors (e.g., Dapagliflozin): A newer class of drugs that inhibit the sodium-glucose cotransporter 2 in the proximal tubule, leading to excretion of both glucose and sodium.[4]
The following diagram illustrates the sites of action for these different diuretic classes within the nephron.
Comparative Specificity and Selectivity
The clinical utility and safety of a diuretic are directly related to its specificity and selectivity for its target transporter over other proteins.
| Diuretic Class | Primary Target | Off-Target Interactions & Consequences |
| This compound (Mercurial) | Na-K-2Cl cotransporter (presumed) | Broad reactivity with sulfhydryl groups on numerous proteins, leading to renal toxicity, systemic mercury poisoning, and hypersensitivity reactions.[1][5] |
| Loop Diuretics | Na-K-2Cl cotransporter | High selectivity. Side effects are primarily related to electrolyte imbalances due to potent diuretic effect. |
| Thiazide Diuretics | Na-Cl cotransporter | High selectivity. Can cause electrolyte disturbances and metabolic side effects like hyperglycemia. |
| Potassium-Sparing Diuretics | Epithelial Sodium Channel (ENaC) or Mineralocorticoid Receptor | High selectivity. Risk of hyperkalemia, especially in patients with renal impairment or those taking other drugs that affect potassium levels. |
| SGLT2 Inhibitors | Sodium-Glucose Cotransporter 2 | High selectivity for SGLT2 over SGLT1. Side effects include increased risk of genital and urinary tract infections. |
Experimental Protocols for Assessing Diuretic Specificity
While specific experimental data for this compound is not available in contemporary literature, the following outlines the types of assays used to characterize the specificity and selectivity of modern diuretics.
In Vitro Assays
-
Isolated Perfused Tubule Studies: This technique allows for the direct assessment of a drug's effect on specific segments of the nephron.
-
Protocol:
-
Dissect individual nephron segments (e.g., thick ascending limb, distal convoluted tubule) from an animal kidney.
-
Perfuse the lumen of the tubule with a solution containing the test diuretic.
-
Collect the fluid from the other end and analyze changes in ion concentration (Na+, K+, Cl-) to determine the inhibitory effect on specific transporters.
-
-
-
Membrane Vesicle Assays: These assays use vesicles prepared from cells expressing the transporter of interest to measure ion transport.
-
Protocol:
-
Prepare membrane vesicles from cells overexpressing a specific transporter (e.g., Na-K-2Cl).
-
Load the vesicles with a radioactive tracer ion (e.g., 22Na+).
-
Measure the rate of ion transport across the vesicle membrane in the presence and absence of the test diuretic.
-
-
-
Patch-Clamp Electrophysiology: This method can be used to measure the activity of ion channels and transporters in real-time.
-
Protocol:
-
Isolate a small patch of cell membrane containing the transporter of interest.
-
Apply the test diuretic to the patch and measure changes in electrical current, which reflect ion movement through the transporter.
-
-
The following diagram illustrates a generalized workflow for in vitro screening of diuretic candidates.
In Vivo Studies
-
Animal Models: Diuretic efficacy and electrolyte excretion are measured in animal models (e.g., rats, mice) following administration of the test compound.
-
Protocol:
-
Administer the diuretic to the animal.
-
Collect urine over a specified period.
-
Measure urine volume and the concentration of electrolytes (Na+, K+, Cl-) to determine the diuretic and natriuretic effects.
-
Blood samples are also taken to monitor for systemic electrolyte imbalances.
-
-
Conclusion
The comparison between this compound and modern diuretics highlights a paradigm shift in drug development towards target-specific therapies. While this compound was effective in promoting diuresis, its lack of selectivity resulted in an unacceptable level of toxicity. The development of diuretics with precise molecular targets has led to a class of drugs with significantly improved safety profiles, allowing for the effective management of a range of cardiovascular and renal diseases. The experimental approaches outlined provide a framework for the continued discovery and characterization of novel diuretic agents with even greater specificity and fewer side effects.
References
Quantitative Comparison of Meralein Sodium's Photostability: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for the quantitative comparison of Meralein sodium's photostability against other common photosensitizers. Due to a lack of publicly available quantitative photostability data for this compound, this document outlines the established experimental protocols and presents data for comparable xanthene and thiazine dyes—fluorescein, rose bengal, and methylene blue—to serve as a benchmark for future studies.
The efficacy of a photosensitizer in photodynamic therapy is intrinsically linked to its photostability. A highly photostable molecule can maintain its therapeutic action over prolonged exposure to light, ensuring a sustained cytotoxic effect on target cells. Conversely, a photolabile compound may degrade rapidly, reducing its therapeutic window and potentially generating photoproducts with altered biological activity. Therefore, the quantitative assessment of photostability is a critical step in the preclinical evaluation of new photosensitizers like this compound.
Comparative Photostability Data
The following table summarizes key photostability parameters for commonly used photosensitizers, offering a baseline for the evaluation of this compound. These values, gleaned from various studies, are dependent on the specific experimental conditions.
| Photosensitizer | Chemical Class | Photodegradation Rate Constant (k) | Half-life (t½) | Experimental Conditions |
| Fluorescein | Xanthene | -1.96 h⁻¹ | ~0.35 h | In buffered high-pH solution under bright sunlight. |
| Slower at neutral pH (-0.47 h⁻¹) | ~1.47 h | In buffered solution (pH 5.2) under bright sunlight. | ||
| Rose Bengal | Xanthene | Significantly slower in liposomes | 10-fold increase compared to free RB | In phosphate buffer vs. multivesicular liposomes, irradiated at 550 nm.[1][2] |
| Methylene Blue | Thiazine | Varies with photocatalyst | - | Degradation is often studied in the presence of photocatalysts like TiO₂.[3][4] |
Experimental Protocol for Photostability Assessment
This protocol outlines a standardized method for determining the photodegradation kinetics of a photosensitizer, adapted from methodologies used for similar compounds.[1][5]
Objective: To quantify the rate of photodegradation of a photosensitizer upon exposure to a specific wavelength and intensity of light.
Materials:
-
Photosensitizer stock solution (e.g., this compound in a suitable solvent like PBS)
-
Spectrophotometer
-
Cuvettes (quartz or other transparent material)
-
Light source with a specific wavelength output (e.g., LED or laser)
-
Radiometer to measure light intensity (fluence rate)
-
Magnetic stirrer and stir bars
-
Timer
Procedure:
-
Sample Preparation: Prepare a solution of the photosensitizer in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration. The concentration should yield an absorbance value within the linear range of the spectrophotometer at the wavelength of maximum absorption (λmax).
-
Initial Absorbance Measurement: Transfer the solution to a cuvette and measure its initial absorbance spectrum, paying close attention to the peak absorbance at λmax. This is the time zero (t₀) reading.
-
Photoirradiation: Place the cuvette in a light-tight chamber equipped with the light source and a magnetic stirrer. The stirrer ensures uniform irradiation of the solution. Expose the solution to light of a specific wavelength (ideally corresponding to a major absorption peak of the photosensitizer) and a constant, measured intensity (e.g., in mW/cm²).
-
Time-course Measurements: At regular intervals, briefly interrupt the irradiation and record the absorbance spectrum of the solution. The frequency of measurements will depend on the photolability of the compound.
-
Data Analysis:
-
Plot the absorbance at λmax as a function of irradiation time.
-
The photodegradation often follows pseudo-first-order kinetics.[1][2] The natural logarithm of the ratio of absorbance at time 't' (Aₜ) to the initial absorbance (A₀) can be plotted against time.
-
The negative slope of this plot gives the photodegradation rate constant (k).
-
The photostability half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
Visualizing the Process
To better understand the underlying mechanisms and the experimental approach, the following diagrams are provided.
References
- 1. ajol.info [ajol.info]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Photocatalytic degradation of methylene blue under UV and visible light by brookite–rutile bi-crystalline phase of TiO2 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Measurement of Cyanine Dye Photobleaching in Photosensitizer Cyanine Dye Conjugates Could Help in Optimizing Light Dosimetry for Improved Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Biological Stains: A Comparative Guide for Researchers
For scientists and professionals in drug development, the selection of appropriate biological stains is a critical step in experimental design. This guide provides a detailed comparison of several commercially available fluorescent stains, offering insights into their performance based on key experimental parameters. While the initial topic of interest was Meralein sodium, our comprehensive search of scientific literature and chemical databases revealed that this compound (CAS 4386-35-0) is a mercury-containing compound historically used as an antiseptic and disinfectant.[1][2][3][4][5] There is a lack of available data on its application and performance as a biological stain in contemporary research. Therefore, this guide will focus on a selection of widely used and well-characterized fluorescent stains: Fluorescein Sodium, Rhodamine B, DAPI, and Hoechst 33342.
Performance Characteristics of Common Fluorescent Stains
The choice of a fluorescent stain is often dictated by its specific application, which in turn depends on properties such as quantum yield, photostability, and toxicity. The following table summarizes these key quantitative metrics for our selected stains.
| Stain | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Photostability | Relative Toxicity |
| Fluorescein Sodium | 494 | 512 | ~0.92 (in 0.1 N NaOH)[6] | Low[7][8] | Low[9][10] |
| Rhodamine B | 540-570 | 570-620 | ~0.31-0.7 (solvent dependent)[11][12] | High[13] | Moderate |
| DAPI | 359 | 457 | ~0.043 (in water), up to 0.92 (bound to DNA)[14][15] | Moderate[16] | Low |
| Hoechst 33342 | ~360 | ~460 | High (increases ~30-fold when bound to DNA)[17] | High[18] | Low[18] |
Experimental Protocols
Detailed and consistent protocols are essential for reproducible staining results. Below are standard protocols for cell staining with each of the discussed fluorescent dyes.
Fluorescein Sodium Staining Protocol (General Application)
-
Prepare Staining Solution: Dissolve Fluorescein Sodium in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 µg/mL.
-
Cell Preparation: Culture cells on coverslips or in appropriate imaging dishes. For fixed-cell staining, fix cells with 4% paraformaldehyde for 15 minutes, followed by washing with PBS.
-
Staining: Incubate the cells with the Fluorescein Sodium staining solution for 15-30 minutes at room temperature, protected from light.
-
Washing: Gently wash the cells two to three times with PBS to remove unbound dye.
-
Imaging: Mount the coverslip with an anti-fade mounting medium and visualize using a fluorescence microscope with appropriate filters (Excitation: ~494 nm, Emission: ~512 nm).
Rhodamine B Staining Protocol (for Cytoplasmic Staining)
-
Prepare Staining Solution: Prepare a stock solution of Rhodamine B in DMSO. Dilute the stock solution in a suitable buffer or cell culture medium to a final concentration of 0.1-1 µg/mL.
-
Cell Preparation: Grow cells on coverslips or in imaging-compatible plates.
-
Staining: Incubate live or fixed cells with the Rhodamine B staining solution for 15-30 minutes at 37°C.
-
Washing: Wash the cells twice with pre-warmed culture medium or PBS.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with filters for Rhodamine B (Excitation: ~550 nm, Emission: ~580 nm). For fixed cells, mount with an appropriate mounting medium.
DAPI Staining Protocol (for Nuclear Staining of Fixed Cells)
-
Prepare Staining Solution: Prepare a stock solution of DAPI in deionized water or DMF at 1-5 mg/mL. Dilute the stock solution in PBS to a final working concentration of 300 nM.[19]
-
Cell Preparation: Fix and permeabilize cells as required by your experimental protocol.
-
Staining: Add the DAPI working solution to the fixed cells and incubate for 1-5 minutes at room temperature, protected from light.[19]
-
Washing: Rinse the cells two to three times with PBS.[19]
-
Imaging: Mount the sample and visualize the nuclei using a fluorescence microscope with a DAPI filter set (Excitation: ~358 nm, Emission: ~461 nm).
Hoechst 33342 Staining Protocol (for Nuclear Staining of Live or Fixed Cells)
-
Prepare Staining Solution: Prepare a stock solution of Hoechst 33342 in deionized water at 1 mg/mL. Dilute the stock solution in PBS or culture medium to a final concentration of 1-5 µg/mL.[20][21]
-
Cell Preparation: Grow cells on a suitable imaging vessel.
-
Staining: Add the Hoechst 33342 staining solution to the cells and incubate for 10-30 minutes at 37°C.[20][21]
-
Washing: Wash the cells twice with PBS or culture medium.[20]
-
Imaging: Image the cells using a fluorescence microscope with a UV excitation source and a blue emission filter (Excitation: ~350 nm, Emission: ~461 nm).
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the relationships between the compared stains, the following diagrams are provided.
Caption: A generalized workflow for fluorescent staining of biological samples.
Caption: A decision tree for selecting a suitable fluorescent stain based on experimental needs.
References
- 1. This compound [drugfuture.com]
- 2. This compound | C19H9HgI2NaO7S | CID 10440646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 4386-35-0 [m.chemicalbook.com]
- 4. merckindex.rsc.org [merckindex.rsc.org]
- 5. chembk.com [chembk.com]
- 6. Hoechst 33342 Protocol for HCA Instruments | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Sodium Fluorescein | C20H10Na2O5 | CID 10608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. Quantum Yield [Rhodamine B] | AAT Bioquest [aatbio.com]
- 12. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 13. Rhodamine B dye staining for visualizing microplastics in laboratory-based studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DAPI | AAT Bioquest [aatbio.com]
- 15. FluoroFinder [app.fluorofinder.com]
- 16. youdobio.com [youdobio.com]
- 17. The Use of Hoechst Dyes for DNA Staining and Beyond [mdpi.com]
- 18. Hoechst stain - Wikipedia [en.wikipedia.org]
- 19. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. lumiprobe.com [lumiprobe.com]
- 21. flowcytometry-embl.de [flowcytometry-embl.de]
A Comparative Analysis of Meralein Sodium and Modern Fluorescent Probes for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Fluorescent Probe
In the dynamic field of cellular and molecular imaging, the selection of an appropriate fluorescent probe is paramount to generating high-quality, reproducible data. While classic dyes like Meralein sodium (a common name for fluorescein sodium) have been foundational, the advent of newer fluorescent probes has expanded the researcher's toolkit, offering significant improvements in performance. This guide provides a comprehensive comparison of the efficacy of this compound against two popular newer fluorescent probes: Alexa Fluor 488 and Cyanine 3 (Cy3). The data presented is supported by established experimental protocols to aid in informed decision-making for your specific research needs.
Quantitative Performance Comparison
The efficacy of a fluorescent probe is determined by several key photophysical parameters. The following table summarizes the performance of this compound (Fluorescein), Alexa Fluor 488, and Cy3 based on reported data.
| Feature | This compound (Fluorescein) | Alexa Fluor 488 | Cyanine 3 (Cy3) |
| Quantum Yield (Φ) | ~0.92 (in 0.1 M NaOH)[1], 0.79 (in ethanol)[2] | ~0.92[3][4][5] | ~0.04-0.15 (in aqueous solution)[6], ~0.24 (bound to DNA)[7][8] |
| Photostability | Low; prone to rapid photobleaching[9][10] | High; significantly more photostable than fluorescein[11][12] | Moderate to High; generally more photostable than fluorescein[13] |
| Signal-to-Noise Ratio | Good | Excellent[14] | Very Good |
| pH Sensitivity | High; fluorescence is significantly affected by pH changes[14] | Low; pH-insensitive over a broad range (pH 4-10) | Low |
| Brightness | High | Very High | High |
Experimental Protocols
To ensure a comprehensive understanding of how these performance metrics are determined, detailed methodologies for key experiments are provided below.
Measurement of Relative Fluorescence Quantum Yield
The quantum yield of a fluorescent probe is a measure of its efficiency in converting absorbed light into emitted light. A relative method, comparing the probe of interest to a standard with a known quantum yield, is commonly employed.
Principle: The fluorescence quantum yield (Φ) is calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
The subscripts ST and X denote the standard and the unknown sample, respectively.
Protocol:
-
Prepare a series of dilutions of both the standard (e.g., quinine sulfate in 0.1 M H2SO4) and the test fluorescent probe in the same solvent. The concentrations should be low enough to ensure the absorbance is within the linear range of the spectrophotometer (typically < 0.1 AU).
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test probe.
-
Determine the gradient (slope) of the linear fit for each plot.
-
Calculate the quantum yield of the test probe using the equation above.
Assessment of Photostability
Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to light. A common method to assess this is to measure the photobleaching half-life.
Principle: The rate of photobleaching is determined by measuring the decrease in fluorescence intensity over time under constant illumination. The time it takes for the initial fluorescence intensity to decrease by half is the photobleaching half-life (t1/2).
Protocol:
-
Prepare a sample of the fluorescent probe, for example, by staining a fixed cell preparation or immobilizing the dye in a polymer film.
-
Mount the sample on a fluorescence microscope.
-
Select a region of interest (ROI) and focus on the sample.
-
Acquire an initial image (t=0) using a defined set of imaging parameters (e.g., objective, laser power, exposure time).
-
Continuously illuminate the sample with the excitation light.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) against time.
-
Determine the photobleaching half-life (t1/2) , which is the time at which the normalized intensity reaches 0.5.
Visualization of an Experimental Workflow
A common application for fluorescent probes is in immunofluorescence staining, a technique used to visualize specific proteins within a cell or tissue. The following diagram illustrates a typical indirect immunofluorescence workflow.
Caption: Indirect Immunofluorescence Workflow.
Conclusion
The choice between this compound and newer fluorescent probes is highly dependent on the specific requirements of the experiment. For applications demanding high photostability and a robust signal-to-noise ratio, particularly in quantitative imaging and time-lapse studies, newer probes like Alexa Fluor 488 offer a significant advantage. While this compound (fluorescein) remains a cost-effective option with a high quantum yield, its sensitivity to pH and susceptibility to photobleaching are important considerations. Cy3 provides a valuable alternative in the yellow-orange spectrum with good photostability. By understanding the quantitative differences in performance and the underlying experimental methodologies, researchers can make a more informed decision to select the most appropriate fluorescent probe to achieve their scientific objectives.
References
- 1. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. [PDF] Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. | Semantic Scholar [semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alexa Fluor Brand Overview | Thermo Fisher Scientific - IT [thermofisher.com]
- 9. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. syronoptics.com [syronoptics.com]
- 12. [PDF] Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates | Semantic Scholar [semanticscholar.org]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
The Ghost of Probes Past: A Comparative Guide on Meralein Sodium for Correlative Microscopy
For researchers, scientists, and drug development professionals, the quest for the perfect fluorescent probe in correlative light and electron microscopy (CLEM) is one of precision and reliability. This guide delves into the historical context of mercury-containing compounds and provides a comparative overview of Meralein sodium against modern, high-performance fluorescent probes used in today's cutting-edge correlative microscopy studies.
Once utilized in various scientific applications, mercury-containing compounds like this compound have been largely superseded due to their inherent toxicity and the advent of superior, safer alternatives. While specific experimental data on this compound's performance in modern correlative microscopy is virtually nonexistent in contemporary scientific literature, a comparison based on the known properties of similar historical compounds and the well-documented performance of current probes can be highly instructive. This guide will therefore compare the conceptual use of a heavy-metal-based dye like this compound with the practical application and performance of today's standard fluorescent probes.
A Comparative Overview of Fluorescent Probes for CLEM
The ideal probe for CLEM must be detectable in both light and electron microscopy, offering precise localization in both modalities. Modern probes are engineered for high quantum yield, photostability, and minimal impact on biological systems. The following table provides a comparative summary of the hypothetical properties of this compound against commonly used classes of fluorescent probes in CLEM.
| Feature | This compound (Hypothetical) | Fluorescent Proteins (e.g., GFP, mCherry) | Organic Dyes (e.g., Alexa Fluor, Cy dyes) | Quantum Dots (QDs) |
| Composition | Organomercuric compound with iodine | Protein-based | Synthetic organic molecules | Semiconductor nanocrystals |
| Toxicity | High due to mercury content | Generally low to none | Varies, but generally low | Can be toxic depending on core composition and coating |
| Photostability | Likely low | Moderate, prone to photobleaching | Good to excellent | Excellent |
| Quantum Yield | Unknown, likely low to moderate | Moderate to high | High to excellent | Very high |
| Size | Small molecule | ~2-4 nm | Small molecule | 5-20 nm (including coating) |
| Targeting | Non-specific staining or limited conjugation | Genetically encoded, highly specific | Antibody or chemical conjugation, specific | Antibody or ligand conjugation, specific |
| Electron Density | High (due to mercury and iodine) | Low | Low | High (electron-dense core) |
| Suitability for Live-Cell Imaging | No | Yes | Yes (with specific probes) | Yes |
Experimental Protocols: A Look at Modern CLEM Workflows
Due to the absence of modern protocols for this compound, we present a generalized experimental workflow for a typical CLEM experiment using a fluorescent protein (e.g., GFP-tagged protein of interest). This protocol highlights the key steps involved in correlating fluorescence signals with ultrastructural data.
Objective: To localize a GFP-tagged protein within the cellular ultrastructure.
Methodology:
-
Cell Culture and Transfection: Cells are cultured on a gridded coverslip or dish to facilitate the relocation of the region of interest. Cells are then transfected with a plasmid encoding the GFP-tagged protein of interest.
-
Live-Cell Imaging (Light Microscopy): The live, transfected cells are imaged using a fluorescence microscope. The positions of cells expressing the GFP-tagged protein are recorded relative to the grid on the coverslip.
-
Cryofixation and Resin Embedding: The cells are rapidly frozen using a high-pressure freezer to preserve their ultrastructure. The sample is then freeze-substituted, infiltrated with a resin (e.g., Epon), and polymerized.
-
Sectioning: Ultrathin sections (70-90 nm) of the resin-embedded sample are cut using an ultramicrotome.
-
Relocation of the Region of Interest: The sections are placed on a TEM grid. The previously imaged cell is relocated on the sections using the grid pattern from the coverslip as a reference.
-
Electron Microscopy: The ultrathin sections are imaged in a transmission electron microscope (TEM) to obtain high-resolution ultrastructural information.
-
Image Correlation: The fluorescence microscopy images and the electron micrographs are overlaid using fiduciary markers (e.g., the grid pattern, gold nanoparticles) to correlate the location of the GFP signal with the cellular organelles observed in the TEM.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Meralein Sodium
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Meralein sodium, an organomercuric compound, requires stringent disposal protocols due to the inherent toxicity of mercury. This guide provides essential, step-by-step instructions to ensure the safe and compliant disposal of this compound, reinforcing a culture of safety and building trust in your laboratory's operational integrity.
Immediate Safety and Disposal Plan
Due to its mercury content, this compound and any materials contaminated with it are classified as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1][2] Adherence to the following procedures is mandatory to prevent environmental contamination and ensure personnel safety.
Step-by-Step Disposal Protocol:
-
Waste Segregation: All waste containing this compound must be segregated from other laboratory waste streams.[3] This includes pure this compound, solutions containing it, and any contaminated materials such as gloves, pipette tips, and glassware.
-
Containerization:
-
Collect all this compound waste in a designated, leak-proof, and chemically resistant container.[4] A sealed, rigid plastic or glass container is recommended.[4]
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste: Contains this compound (Organomercuric Compound)". The label should also include the date of waste generation and the name of the principal investigator or laboratory supervisor.
-
Keep the waste container securely closed except when adding waste.
-
-
Storage:
-
Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
The storage area should be away from general laboratory traffic and incompatible materials.
-
-
Waste Pickup:
Spill Management:
In the event of a this compound spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the affected area. Restrict access to prevent the spread of contamination.
-
Personal Protective Equipment (PPE): Before attempting any cleanup, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile gloves).[6] For larger spills, respiratory protection may be necessary.
-
Cleanup:
-
For small spills, use a mercury spill kit containing absorbent powder specifically designed for mercury. Do not use a standard vacuum cleaner, as this will aerosolize the mercury.[7]
-
Carefully collect all contaminated debris and place it in the designated hazardous waste container for this compound.
-
-
Decontamination: Decontaminate the spill area thoroughly. The specific decontamination procedure will depend on the surface and the extent of the spill. Consult your institution's EHS for specific guidance.
-
Reporting: Report the spill to your laboratory supervisor and EHS department immediately.
Quantitative Data for Mercury-Containing Waste
The following table summarizes key quantitative limits and thresholds relevant to the disposal of mercury-containing hazardous waste. These values are general and may vary based on local regulations. Always consult your institution's specific guidelines.
| Parameter | Guideline | Source |
| Toxicity Characteristic Leaching Procedure (TCLP) Limit for Mercury | ≥ 0.2 mg/L | [1] |
| Reportable Quantity (RQ) for Mercury | 1 pound (454 grams) | EPA |
| Maximum Accumulation Time for Small Quantity Generators | 180 days (or 270 days if waste must be transported over 200 miles) | EPA |
| Maximum On-site Accumulation for Small Quantity Generators | 6,000 kg | EPA |
Experimental Protocols
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Mercury Bearing Waste Disposal | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 2. osti.gov [osti.gov]
- 3. ehs.utk.edu [ehs.utk.edu]
- 4. Additional Chemical Waste Categories - Environmental Health and Safety [umaryland.edu]
- 5. policy.tennessee.edu [policy.tennessee.edu]
- 6. safety.charlotte.edu [safety.charlotte.edu]
- 7. drs.illinois.edu [drs.illinois.edu]
- 8. Chemical Detoxification of Organomercurials - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
